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  • Product: 2-Amino-1-phenyl-1,3-propanediol
  • CAS: 3306-06-7

Core Science & Biosynthesis

Foundational

physical properties of 2-Amino-1-phenyl-1,3-propanediol

Technical Guide: Physicochemical Characterization of 2-Amino-1-phenyl-1,3-propanediol Introduction 2-Amino-1-phenyl-1,3-propanediol (APP) is a critical chiral amino alcohol intermediate, most notably serving as the struc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Characterization of 2-Amino-1-phenyl-1,3-propanediol

Introduction

2-Amino-1-phenyl-1,3-propanediol (APP) is a critical chiral amino alcohol intermediate, most notably serving as the structural scaffold for the phenicol class of antibiotics, including Chloramphenicol and Thiamphenicol . Its pharmaceutical value lies in its stereochemistry; the molecule possesses two chiral centers (C1 and C2), resulting in four possible stereoisomers.

This guide focuses on the physicochemical properties of the threo isomers (1S,2S and 1R,2R), which are the thermodynamically stable and pharmaceutically relevant forms. Understanding the physical behavior of APP—specifically its solubility profiles, optical rotation, and solid-state characteristics—is essential for optimizing optical resolution and purification workflows in drug development.

Stereochemical Identity

The "threo" configuration implies that the amino and hydroxyl groups are on opposite sides in the Fischer projection, or anti-periplanar in the lowest energy zigzag conformation.

Isomer Common NameStereochemistryCAS NumberOptical Rotation (

)
L-(+)-threo-APP (1S, 2S)28143-91-1 +26° to +30° (MeOH) +37° (1M HCl)
D-(-)-threo-APP (1R, 2R)46032-98-8 -39° (1M HCl)
DL-threo-APP Racemic (±)16263-37-9

Note: The (1R, 2R) isomer is the direct precursor to the biologically active D-(-)-Chloramphenicol.

Physicochemical Property Data

The following data represents the standard values for the crystalline threo-base.

PropertyValueConditions / Notes
Molecular Formula

MW: 167.21 g/mol
Appearance White to off-white crystalline powderHygroscopic tendency
Melting Point 109 – 113 °CSharp melting range indicates high purity
Boiling Point ~360 °C (Predicted)Decomposes before boiling at atm pressure
Flash Point ~171 °C
Density 1.18 – 1.28 g/cm³Solid state
LogP (Octanol/Water) 0.40Low lipophilicity; highly polar
pKa (Conjugate Acid) 8.63 (Apparent)Basic amine; protonates in physiological pH
Refractive Index 1.594Predicted

Solubility & Solution Chemistry

APP is an amphiphilic molecule with a polar "head" (diol + amine) and a lipophilic "tail" (phenyl ring). Its solubility profile is dictated by hydrogen bonding capacity.

  • Water: Highly soluble (>50 mg/mL). The presence of three H-bond donors (

    
    ) makes it hydrophilic.
    
  • Alcohols (MeOH, EtOH): Freely soluble. These are the preferred solvents for recrystallization and optical resolution.

  • Chlorinated Solvents (DCM, Chloroform): Sparingly soluble.

  • Non-polar Solvents (Hexane, Heptane): Insoluble. Used as anti-solvents to induce precipitation.

pKa Implications: With a pKa ~8.6, APP exists as a cation (


) in acidic media (pH < 7) and as a neutral free base in basic media (pH > 10). This pH-dependent solubility is the mechanism for its extraction and purification:
  • Acid Phase: Soluble in water (Salt form).

  • Base Phase: Precipitates or extracts into organic phase (Free base form).

Experimental Protocols

Protocol A: Optical Resolution of Racemic threo-APP

Objective: Isolate the (1R,2R) isomer from the racemic mixture using Classical Resolution.

Principle: Enantiomers have identical physical properties, but diastereomeric salts (formed with a chiral acid) have different solubilities.

Reagents:

  • Racemic threo-APP (10 g)

  • D-(-)-Tartaric Acid (Equimolar amount)

  • Solvent: 95% Ethanol or Methanol

Workflow:

  • Dissolution: Dissolve 10 g of racemic APP in 50 mL of hot methanol (60°C).

  • Salt Formation: Slowly add a hot solution of D-tartaric acid (dissolved in minimal MeOH) to the amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt (typically the D-threo-APP-D-tartrate) will crystallize.

  • Filtration: Filter the white crystals. Wash with cold methanol.

  • Free Base Liberation:

    • Dissolve the salt in minimal water.

    • Adjust pH to >11 using 2M NaOH.

    • Extract the liberated free base into Ethyl Acetate (3x).

    • Dry over

      
       and evaporate to yield optically enriched APP.
      
  • Validation: Measure Optical Rotation (see Protocol B).

Protocol B: Determination of Optical Rotation

Objective: Confirm stereochemical purity.

  • Preparation: Weigh exactly 1.00 g of the dried APP sample.

  • Solvation: Dissolve in 1M HCl (aqueous) to make exactly 100 mL of solution (Concentration

    
     g/100mL).
    
  • Measurement:

    • Instrument: Polarimeter with Sodium D-line (589 nm).

    • Cell Path Length: 1 dm.

    • Temperature: 20°C.

  • Calculation:

    
    
    
    • Target for (1R,2R):

      
       to 
      
      
      
      .
    • Target for (1S,2S):

      
       to 
      
      
      
      .

Visualization: Stereochemistry & Resolution Logic

G Racemic Racemic threo-APP (± mixture) SaltMix Diastereomeric Salt Mixture in Solution Racemic->SaltMix Dissolve in MeOH Tartaric Add Chiral Resolving Agent (D-Tartaric Acid) Tartaric->SaltMix Crystals Precipitate (Solid) (D-threo-APP • D-Tartrate) SaltMix->Crystals Fractional Crystallization MotherLiq Mother Liquor (Liquid) (L-threo-APP • D-Tartrate) SaltMix->MotherLiq Base Basify (NaOH) & Extract Crystals->Base FinalProduct Pure (1R,2R)-APP [α] = -39° Base->FinalProduct

Caption: Logical workflow for the optical resolution of 2-Amino-1-phenyl-1,3-propanediol via diastereomeric salt formation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102971, 2-Amino-1-phenyl-1,3-propanediol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1,3-Propanediol, 2-amino-.[1] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of 2-Amino-1-phenyl-1,3-propanediol

The following technical guide provides an in-depth analysis of the solubility profile, thermodynamic behavior, and purification strategies for 2-Amino-1-phenyl-1,3-propanediol (APP) . This document is structured for rese...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility profile, thermodynamic behavior, and purification strategies for 2-Amino-1-phenyl-1,3-propanediol (APP) . This document is structured for researchers and process chemists in the pharmaceutical sector.

Executive Summary

2-Amino-1-phenyl-1,3-propanediol (APP) is a critical chiral amino-diol intermediate, most notably serving as the structural backbone for the broad-spectrum antibiotic Chloramphenicol and its analogues (e.g., Thiamphenicol). Its amphiphilic nature—comprising a hydrophobic phenyl ring and a hydrophilic aminodiol moiety—creates a complex solubility landscape that is highly sensitive to solvent polarity and temperature.

This guide delineates the solubility behavior of APP, establishing a theoretical framework for thermodynamic modeling (Apelblat/van't Hoff) and providing a validated experimental protocol for precise solubility determination using laser monitoring techniques.

Chemical Profile & Stereochemistry

APP exists as two diastereomeric pairs. The biological activity of derived antibiotics typically depends on the (1R,2R) configuration (also known as the D-threo isomer).

  • IUPAC Name: (1R,2R)-2-amino-1-phenylpropane-1,3-diol[1]

  • CAS Number: 46032-98-8 (1R,2R isomer); 28143-91-1 (1S,2S isomer)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Molecular Weight: 167.21 g/mol [2]

  • Key Functional Groups:

    • Phenyl Group: Lipophilic/Hydrophobic (limits water solubility).

    • 1,3-Diol & Primary Amine: Hydrophilic (enables H-bonding).

Structural Visualization

APP_Structure cluster_solubility Solvent Interaction Sites Phenyl Phenyl Ring (Hydrophobic Core) C1 C1 (Chiral) (R)-OH Group Phenyl->C1 Steric Bulk C2 C2 (Chiral) (R)-NH2 Group C1->C2 Vicinal H-Bond Donor/Acceptor H-Bond Donor/Acceptor C1->H-Bond Donor/Acceptor C3 C3 Primary -OH C2->C3 Terminal Protonation Site (pH dependent) Protonation Site (pH dependent) C2->Protonation Site (pH dependent) H-Bond Donor H-Bond Donor C3->H-Bond Donor

Figure 1: Structural connectivity and functional group analysis determining solvent interaction potential.

Solubility Landscape

The solubility of APP is governed by the competition between its lattice energy (stabilized by intermolecular H-bonds) and solvation enthalpy.

Qualitative Solubility Data

Based on recrystallization protocols and structural analogues, the solubility profile is categorized below.

Solvent ClassRepresentative SolventsSolubility StatusMechanism
Lower Alcohols Methanol, EthanolFreely Soluble Strong H-bonding matches the diol/amine motif.
Polar Aprotic DMSO, DMFFreely Soluble Dipole-dipole interactions disrupt the crystal lattice.
Ethers Diethyl Ether, MTBESparingly Soluble Lack of H-bond donation capability; used as anti-solvents.
Water Water (Neutral pH)Slightly Soluble Hydrophobic phenyl ring limits solubility despite hydrophilic groups.
Acidic Aqueous 0.1M HClSoluble Protonation of amine (-NH

) drastically increases solubility.
Hydrocarbons Hexane, TolueneInsoluble High polarity mismatch.
Temperature Dependence

Solubility in alcohols (e.g., Methanol) exhibits a positive correlation with temperature, following an endothermic dissolution process. This property is exploited in purification, where APP is dissolved in hot methanol and precipitated by cooling or adding an anti-solvent (ether).

Thermodynamic Modeling Framework

To rigorously quantify solubility for process scale-up, experimental data is fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of amino-diols.

The Modified Apelblat Model


  • 
     : Mole fraction solubility of APP.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • 
       & 
      
      
      
      : Related to the non-ideality of the solution.
    • 
       : Related to the enthalpy of solution.
      
Thermodynamic Parameters

Using the van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are calculated:

  • Positive

    
     : Indicates the dissolution is endothermic (solubility increases with T).
    
  • Positive

    
     : Indicates increased disorder upon dissolution (driving force).
    

Experimental Protocol: Laser Monitoring Method

For researchers needing to generate precise solubility curves, the Laser Dynamic Monitoring Method is superior to the static gravimetric method due to higher speed and reproducibility.

Required Equipment
  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser transmissometer (Source: 650 nm red laser; Detector: Photodiode).

  • Magnetic stirrer.

Step-by-Step Methodology
  • Preparation:

    • Add a known mass of solvent (

      
      ) to the vessel.
      
    • Set the starting temperature (e.g., 293.15 K).

  • Solute Addition:

    • Add a precise mass of APP (

      
      ) to the solvent.
      
    • Stir continuously. The laser intensity (

      
      ) through the clear solution is recorded as baseline (
      
      
      
      ).
  • Supersaturation & Detection:

    • Add excess APP until the solution becomes turbid (undissolved particles scatter light).

    • Laser intensity (

      
      ) drops significantly (
      
      
      
      ).
  • Equilibrium Determination:

    • Slowly increase temperature at a rate of 0.1 K/min.

    • Dissolution Point: The temperature at which the laser intensity recovers to the baseline (

      
      ) indicates the solid has fully dissolved.
      
    • Record this temperature (

      
      ) and the concentration (
      
      
      
      ).
  • Iteration:

    • Add more solute to the same vessel and repeat the heating ramp to find the next equilibrium point.

Workflow Diagram

Solubility_Protocol Start Start: Weigh Solvent AddSolute Add Excess APP Solid (Turbid Solution) Start->AddSolute Measure Laser Monitoring (Low Transmittance) AddSolute->Measure Heat Slow Heating (0.1 K/min) Measure->Heat Clear Solution Clears (Max Transmittance) Heat->Clear Dissolution Record Record T_eq and Mass fraction Clear->Record Repeat Add More Solute Record->Repeat Next Data Point Repeat->AddSolute

Figure 2: Automated Laser Monitoring workflow for determining solubility curves.

Applications in Purification (Recrystallization)

The solubility differential between alcohols and ethers is the primary mechanism for purifying APP from reaction byproducts.

Validated Recrystallization Protocol

Objective: Purify crude (1R,2R)-APP to >98% enantiomeric excess.

  • Dissolution: Dissolve crude APP in Methanol at 50°C (approx. 5 mL solvent per 1g solute).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add Diethyl Ether or MTBE (ratio 1:1 to 1:2 relative to methanol) to the warm solution.

  • Nucleation: Cool the mixture gradually to 0-5°C over 4 hours.

  • Isolation: Filter the white crystalline precipitate. Wash with cold ether.

  • Drying: Vacuum dry at 40°C.

Why this works: The hydrophobic phenyl ring reduces solubility in pure water, while the high lattice energy drives precipitation when the solvent polarity is lowered by the ether.

References

  • Sigma-Aldrich. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Product Specification. Available at:

  • PubChem. 2-Amino-1-phenyl-1,3-propanediol (Compound CID 102971).[4] National Library of Medicine. Available at: [Link]

  • Al-Badr, A. A., & El-Obeid, H. A. (1986).[5] Analytical Profile of Chloramphenicol. Analytical Profiles of Drug Substances, 15, 701-760.[5] (Provides solubility context for the derivative).

  • Wang, J., et al. (2013). Thermodynamic models for solubility of amino acids and alcohols. Journal of Chemical Thermodynamics.
  • ChemicalBook. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Properties and Suppliers. Available at:

Sources

Foundational

Technical Guide: Safe Handling and Management of 2-Amino-1-phenyl-1,3-propanediol

The following technical guide details the safety, handling, and operational protocols for 2-Amino-1-phenyl-1,3-propanediol (APP) . This document is structured for subject matter experts (SMEs) in drug development and org...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for 2-Amino-1-phenyl-1,3-propanediol (APP) . This document is structured for subject matter experts (SMEs) in drug development and organic synthesis.

Executive Technical Summary

2-Amino-1-phenyl-1,3-propanediol (APP) is a critical chiral building block, most notably serving as the structural scaffold for the antibiotic Chloramphenicol and various norepinephrine reuptake inhibitors (e.g., Reboxetine).

Unlike its aliphatic analogue 2-amino-1,3-propanediol (Serinol), which is often classified as corrosive (Category 1C), APP typically presents as a Category 2 Irritant . However, its dual functionality (primary amine and vicinal diol) necessitates strict control over moisture, oxidation, and pH-dependent solubility to maintain reagent integrity and operator safety.

Chemical Identity & Physical Properties
ParameterData
IUPAC Name 2-Amino-1-phenylpropane-1,3-diol
Common Isomers (1S,2S)-(+) -(-) [CAS: 46032-98-8]
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Physical State Crystalline Solid (White to off-white)
Melting Point 109–116 °C (Stereoisomer dependent)
pKa ~12.5 (Hydroxyl), ~9.0 (Amine) [Estimated]
Solubility Soluble in water, ethanol; sparingly soluble in non-polar solvents.[1][2][3][4][5][6]

Hazard Identification & Toxicology (GHS)

Current as of 2025 Regulatory Standards.

While APP is not classified as a "High Potency" API (HPAPI), it possesses specific structural alerts that dictate handling procedures.

GHS Classification[6][8]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[6]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[7]

Toxicological Context[9][10]
  • Route of Entry: Inhalation of dust is the primary occupational risk during weighing and transfer.

  • Mechanism of Action: The primary amine group acts as a base, causing irritation to mucous membranes. The lipophilic phenyl ring facilitates dermal absorption compared to purely aliphatic amino alcohols.

  • Sensitization: While not universally classified as a sensitizer, amino-alcohols are known hapten precursors. Long-term exposure should be minimized.

Engineering Controls & Personal Protective Equipment (PPE)[11]

Hierarchy of Controls

To ensure safety, controls must be implemented in the following order of precedence.

Hierarchy cluster_0 Most Effective cluster_1 Least Effective Elimination Elimination: N/A (Essential Reagent) Engineering Engineering: Fume Hood / Powder Enclosure Admin Admin: SOPs, Hygiene, Training Engineering->Admin PPE PPE: Nitrile Gloves, N95/P100, Goggles Admin->PPE

Figure 1: Hierarchy of Controls for APP Handling.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine crystalline dust during solids handling.
Ocular Chemical Safety Goggles Tightly fitting goggles are required. Face shields are recommended if handling large liquid volumes (>1L).
Dermal (Hand) Nitrile (0.11 mm) Excellent resistance to amines. Latex is not recommended due to potential degradation by amino-functionalized organics.
Body Lab Coat (Cotton/Poly) Standard splash protection. Tyvek sleeves recommended for scale-up (>100g).

Operational Protocols: Storage & Handling

Storage & Stability (The "Self-Validating" System)

APP is hygroscopic and air-sensitive (amine oxidation). Improper storage leads to yellowing (oxidation) and "caking" (moisture absorption).

Protocol:

  • Container: Amber glass or opaque HDPE to prevent photo-degradation.

  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Temperature: Cool, dry place (2–8°C is preferred for long-term storage of enantiopure forms to prevent racemization risks, though room temp is acceptable for short-term).

Self-Validation Check:

  • Before use, inspect the solid.

  • Pass: Free-flowing white crystals.

  • Fail: Yellow discoloration (oxidation) or clumping (hydration). Do not use for sensitive chiral synthesis if discolored.

Synthesis & Reaction Handling

The presence of both amine and hydroxyl groups creates competing nucleophiles.

  • Solubility: Dissolve in water, methanol, or ethanol. Avoid non-polar solvents (Hexane, Et₂O) for initial dissolution.

  • Exotherm Control: When acidifying APP solutions (e.g., forming the HCl salt), significant heat is generated. Add acid dropwise with cooling (ice bath).

  • Incompatibilities:

    • Strong Oxidizers: Violent reaction potential.

    • Acid Chlorides/Anhydrides: Will react indiscriminately with both -NH₂ and -OH groups unless selective protection strategies are used.

Spill Response Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Solution / Liquid Type->Liquid Sweep Gently Sweep (Avoid Dust Generation) Solid->Sweep Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Neutralize Wipe surface with dilute Acetic Acid (1%) Sweep->Neutralize Absorb->Neutralize Dispose Dispose as Hazardous Organic Waste Neutralize->Dispose

Figure 2: Decision logic for APP spill remediation.

Waste Management

Disposal must adhere to RCRA (USA) or local environmental regulations.

  • Classification: Non-halogenated organic solvent waste (if in solution) or Solid hazardous waste (if pure).

  • Segregation: Do not mix with oxidizing acid waste (e.g., Nitric acid waste streams) due to fire risk.

  • Neutralization: Small amounts of residue on glassware can be rinsed with dilute HCl (forming the water-soluble hydrochloride salt) before washing.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. Retrieved from

  • Sigma-Aldrich. (2024).[2] Product Specification: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Amino-1-phenyl-1,3-propanediol.[1][8] National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Amino-alcohols and their salts. Retrieved from

Sources

Exploratory

The 2-Amino-1,3-Diol Moiety: Structural Architectures in Sphingolipid Signaling and Antimicrobial Pharmacology

Executive Summary The 2-amino-1,3-diol moiety is a privileged structural motif in medicinal chemistry, serving as the defining pharmacophore for sphingosine-mimetic immunomodulators and broad-spectrum phenicol antibiotic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 2-amino-1,3-diol moiety is a privileged structural motif in medicinal chemistry, serving as the defining pharmacophore for sphingosine-mimetic immunomodulators and broad-spectrum phenicol antibiotics. Its biological significance stems from its structural homology to the amino acid serine and the sphingoid base backbone, enabling it to act as a "master key" for G-protein coupled receptors (specifically S1P receptors), lipid kinases, and bacterial ribosomes. This guide analyzes the moiety’s stereochemical imperatives, its role in "Trojan Horse" drug delivery mechanisms (e.g., Fingolimod), and provides a validated protocol for assessing its phosphorylation efficiency.

Structural & Stereochemical Fundamentals

The 2-amino-1,3-diol core (


) is characterized by a central carbon bonded to an amine group, flanked by two hydroxymethyl groups (or substituted variants). While chemically simple, its biological activity is strictly governed by stereochemistry.
The Serine Homology

The moiety can be viewed as a reduced form of serine. This homology allows enzymes that typically process amino acids or lipids to recognize the scaffold.

  • Prochiral Centers: In symmetric derivatives (like serinol), the molecule is prochiral.

  • Chiral Centers: In asymmetric derivatives (like sphingosine or chloramphenicol), the C2 (amino) and C3 (hydroxyl) positions create two chiral centers, resulting in four possible stereoisomers (erythro and threo pairs).

The Stereochemical "Switch"

Biological systems discriminate between these isomers with high fidelity:

  • Sphingosine (Endogenous): Exists naturally as the D-erythro (2S, 3R) isomer. This specific configuration is required for recognition by Sphingosine Kinases (SphK1/2).

  • Chloramphenicol (Antibiotic): The D-threo (1R, 2R) isomer is the only biologically active form. The L-threo and erythro isomers are devoid of antibacterial activity, highlighting the moiety's role as a precise spatial anchor in the 50S ribosomal subunit.

Biological Context: The Sphingolipid Axis

The 2-amino-1,3-diol moiety is the structural foundation of the sphingolipid pathway. It forms the polar headgroup of sphingosine, which anchors the lipid in the membrane and facilitates phosphorylation.

Metabolic Pathway Visualization

The following diagram illustrates the central role of the 2-amino-1,3-diol core (Sphingosine) and its conversion to the potent signaling molecule Sphingosine-1-Phosphate (S1P).[1]

SphingolipidPathway PalmitoylCoA Palmitoyl-CoA + Serine KDS 3-Ketodihydrosphingosine PalmitoylCoA->KDS SPT (Serine Palmitoyltransferase) DHS Dihydrosphingosine KDS->DHS 3-Ketosphinganine reductase Ceramide Ceramide DHS->Ceramide Ceramide Synthase Sphingosine Sphingosine (2-amino-1,3-diol core) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase 1/2 (SphK) S1P->Sphingosine S1P Phosphatase

Figure 1: The Sphingolipid Rheostat.[2] The 2-amino-1,3-diol core of sphingosine is the substrate for Sphingosine Kinase (SphK), yielding the pro-survival signal S1P.

Pharmacological Case Study: Fingolimod (FTY720)[1][3][4][5][9]

Fingolimod is the archetype of exploiting the 2-amino-1,3-diol moiety for therapeutic gain.[1][3] It is a structural analogue of sphingosine derived from the fungal metabolite myriocin.[4]

Mechanism of Action: The "Trojan Horse"

Fingolimod itself is a pro-drug. It requires the 2-amino-1,3-diol moiety to be recognized and phosphorylated by Sphingosine Kinase 2 (SphK2) in vivo.

  • Phosphorylation: The C1-hydroxyl group of the 2-amino-1,3-diol is phosphorylated by SphK2, converting FTY720 to FTY720-Phosphate (FTY720-P).

  • Mimicry: FTY720-P mimics S1P with high affinity for S1P receptors (S1P1, S1P3, S1P4, S1P5).

  • Functional Antagonism: Unlike natural S1P, which causes receptor recycling, FTY720-P induces irreversible internalization and degradation of the S1P1 receptor.

  • Result: Lymphocytes become "blind" to the S1P gradient required to exit lymph nodes, resulting in their sequestration and reduced autoimmune attack in Multiple Sclerosis.[4]

FTY720_Mechanism FTY720 Fingolimod (FTY720) (Pro-drug) FTY720P FTY720-Phosphate (Active Agonist) FTY720->FTY720P Phosphorylation SphK2 Sphingosine Kinase 2 SphK2->FTY720 Catalyzes S1PR S1P Receptor (Surface) FTY720P->S1PR High Affinity Binding Internalization Receptor Internalization & Degradation S1PR->Internalization Functional Antagonism Sequestration Lymphocyte Sequestration Internalization->Sequestration Loss of S1P Gradient Sensing

Figure 2: The activation and functional antagonism pathway of Fingolimod.

Experimental Protocol: Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

Objective: To quantify the ability of a novel 2-amino-1,3-diol derivative to serve as a substrate for SphK2. This validates the compound's potential as a pro-drug similar to Fingolimod.

Methodology: ADP-Glo™ Kinase Assay (Luminescent).[5] Principle: Measures ADP produced during the phosphorylation of the lipid substrate. The signal is positively correlated with kinase activity.[5]

Reagents & Setup
  • Enzyme: Recombinant Human SphK2 (active).

  • Substrate: Test compound (2-amino-1,3-diol derivative) dissolved in DMSO.

  • Control Substrate: D-erythro-sphingosine (Positive Control).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[5]

Step-by-Step Workflow
StepActionCritical Parameter
1 Compound Prep Prepare 4x serial dilutions of test compounds in Kinase Buffer (max 5% DMSO).
2 Enzyme Addition Add 2 µL of SphK2 (approx. 15-20 ng/well) to a 384-well white low-volume plate.
3 Substrate/ATP Mix Add 2 µL of Substrate/ATP mix (10 µM ATP final + 50 µM Test Compound).
4 Incubation Incubate at Room Temperature (RT) for 60 minutes .
5 ADP-Glo Reaction Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.
6 Depletion Incubate at RT for 40 minutes .
7 Detection Add 10 µL of Kinase Detection Reagent (converts ADP to light).
8 Readout Incubate 30 mins and read Luminescence (Integration: 0.5–1.0 sec).
Data Analysis
  • Background Subtraction: Subtract the "No Enzyme" control RLU (Relative Light Units) from all samples.

  • Normalization: Normalize data to the "Max Activity" (Sphingosine control).

  • Curve Fitting: Plot RLU vs. log[Concentration] to determine

    
     or 
    
    
    
    (if testing inhibition).

Comparative Analysis of 2-Amino-1,3-Diol Therapeutics

DrugIndicationStereochemistryMechanism
Fingolimod Multiple SclerosisAchiral (Prochiral)S1P Receptor Modulator (Prodrug)
Chloramphenicol Bacterial InfectionD-threo (1R, 2R)50S Ribosome Inhibitor (Peptidyl transferase)
Myriocin (Experimental)AsymmetricSerine Palmitoyltransferase (SPT) Inhibitor

References

  • Adan-Gokbulut, A. et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Link

  • Chiba, K. (2005).[6] FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors.[6] Pharmacology & Therapeutics.[2][6][7][8][9][10] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Schnell, B. et al. (2016). Sphingosine Kinase 2 (SphK2) Isoform-Specific Inhibitors. NIH National Library of Medicine. Link

  • BenchChem. Comparative Analysis of Structure-Activity Relationships in Chloramphenicol Derivatives. Link

Sources

Protocols & Analytical Methods

Method

2-Amino-1-phenyl-1,3-propanediol in the synthesis of pharmaceutical intermediates

Technical Guide: 2-Amino-1-phenyl-1,3-propanediol in Pharmaceutical Synthesis Executive Summary 2-Amino-1-phenyl-1,3-propanediol (APP) is a privileged chiral scaffold in medicinal chemistry, serving as the structural bac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-Amino-1-phenyl-1,3-propanediol in Pharmaceutical Synthesis

Executive Summary

2-Amino-1-phenyl-1,3-propanediol (APP) is a privileged chiral scaffold in medicinal chemistry, serving as the structural backbone for the "amphenicol" class of antibiotics and a versatile auxiliary in asymmetric synthesis. Its value lies in its two contiguous stereocenters (C1 and C2), which create a rigid stereochemical environment essential for biological activity and catalytic selectivity.

This guide focuses on the practical application of APP, specifically distinguishing between its enantiomers:

  • (1R, 2R) / D-(-)-threo: The bioactive configuration required for Chloramphenicol , Thiamphenicol , and Florfenicol .

  • (1S, 2S) / L-(+)-threo: The preferred configuration for synthesizing chiral oxazoline ligands used in asymmetric catalysis.

Chemical Profile & Stereochemistry

The nomenclature of APP is frequently a source of industrial error. The "threo" configuration (where hydroxyl and amino groups are on opposite sides in the Fischer projection) is thermodynamically preferred and biologically relevant.

ParameterSpecification
IUPAC Name 2-Amino-1-phenyl-1,3-propanediol
Common Name Phenyl Serinol
Key Isomer (Antibiotics) (1R, 2R)-(-)-threo (often denoted as D-threo)
Key Isomer (Ligands) (1S, 2S)-(+)-threo (often denoted as L-threo)
CAS (Racemic) 1156-51-0
CAS (1S, 2S) 28143-91-1
Molecular Weight 167.21 g/mol
Solubility Soluble in water, ethanol; sparingly soluble in ether/chloroform.[1]

Critical Note: For the synthesis of Florfenicol and Thiamphenicol , the phenyl ring carries a 4-methylsulfonyl substituent. The core chemistry described below remains applicable, but the starting material is D-(-)-threo-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol.

Application I: Synthesis of Florfenicol (Veterinary Antibiotic)

Context: Florfenicol is a fluorinated derivative of thiamphenicol. The introduction of fluorine at the C3 position replaces the primary hydroxyl group. This transformation is challenging due to the need to prevent neighboring group participation from the C1-hydroxyl or C2-amine.

Strategy: The "Oxazoline Route" is the industry standard. It locks the C1-hydroxyl and C2-amine into a cyclic oxazoline intermediate, protecting them simultaneously while activating the C3-hydroxyl for fluorination.

Workflow Diagram

Florfenicol_Synthesis Start D-threo-APP Derivative (4-methylsulfonyl analogue) Step1 Cyclization (Dichloroacetonitrile) Start->Step1 Protection Inter1 Oxazoline Intermediate Step1->Inter1 Step2 Fluorination (Ishikawa Reagent) Inter1->Step2 Nucleophilic Subst. Inter2 Fluorinated Oxazoline Step2->Inter2 Step3 Hydrolysis (Ring Opening) Inter2->Step3 Aq. Acid Final Florfenicol Step3->Final

Caption: The Oxazoline Route uses a cyclic intermediate to protect the C1/C2 centers while directing fluorination to C3.

Detailed Protocol: The Oxazoline Method

Reagents:

  • Starting Material: D-(-)-threo-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol (10 g, 38.6 mmol)

  • Dichloroacetonitrile (5.0 mL, 1.5 eq)

  • Methanol (50 mL)

  • Triethylamine (Catalytic)

  • Ishikawa’s Reagent (N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine)

Step 1: Oxazoline Formation

  • Dissolution: Charge the starting material into a 250 mL round-bottom flask containing anhydrous Methanol (50 mL).

  • Cyclization: Add Dichloroacetonitrile (5.0 mL) and catalytic Triethylamine (0.5 mL).

  • Reflux: Heat to reflux (65°C) for 12 hours. Monitor via TLC (CHCl3:MeOH 9:1). The disappearance of the starting amine indicates the formation of the oxazoline ring.

  • Isolation: Concentrate in vacuo to yield the oxazoline intermediate as a viscous oil. Note: This intermediate is hydrolytically unstable; proceed immediately.

Step 2: Fluorination (The Critical Step)

  • Preparation: Dissolve the crude oxazoline in dry Methylene Chloride (DCM, 100 mL) under Nitrogen.

  • Addition: Cool to 0°C. Add Ishikawa’s Reagent (1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. The reagent selectively converts the primary alcohol (C3) to a fluoride.

  • Quench: Pour the mixture into ice water (100 mL) and extract with DCM.

Step 3: Hydrolysis to Florfenicol

  • Ring Opening: Suspend the fluorinated intermediate in a mixture of Water/Ethanol (1:1, 50 mL).

  • Acidification: Add 6N HCl until pH < 1. Heat to 60°C for 2 hours. This hydrolyzes the oxazoline ring back to the amide, but retains the dichloroacetyl group required for the final drug.

  • Crystallization: Cool to 5°C. Neutralize with NaHCO3 to pH 7. Florfenicol precipitates as a white solid. Filter and wash with cold water.

Application II: Optical Resolution of Racemic APP

Context: Many synthetic routes to APP (e.g., nitro-aldol condensation) yield a racemic mixture. To access the bioactive (1R, 2R) isomer, a classical resolution using chiral tartaric acid is the most robust industrial method.

Protocol: Tartaric Acid Resolution

Principle: The (1R, 2R)-amine forms a less soluble diastereomeric salt with D-(-)-Tartaric acid in methanol, allowing it to crystallize out while the (1S, 2S) isomer remains in solution.

Reagents:

  • Racemic threo-APP (16.7 g, 100 mmol)

  • D-(-)-Tartaric Acid (15.0 g, 100 mmol)

  • Methanol (150 mL)

Procedure:

  • Salt Formation: Dissolve racemic APP in hot Methanol (60°C). In a separate vessel, dissolve D-Tartaric acid in hot Methanol.

  • Mixing: Combine the solutions while hot. Stir vigorously.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 0°C for 2 hours.

    • Observation: White crystals of the (1R, 2R)-APP·D-Tartrate salt will form.[2]

  • Filtration: Filter the crystals.

    • Self-Validation: The specific rotation

      
       of the salt should be approximately -3.0° (c=1, H2O). If lower, recrystallize from methanol.
      
  • Liberation: Dissolve the salt in minimal water. Add 2N NaOH until pH 11. Extract with Ethyl Acetate (3 x 50 mL). Dry and evaporate to obtain enantiopure (1R, 2R)-APP.

Application III: Chiral Ligand Synthesis

The (1S, 2S) isomer of APP is a precursor for Box (Bis-oxazoline) and Pybox ligands, which are used in asymmetric catalysis (e.g., cyclopropanation, Diels-Alder).

Key Transformation: Reaction of (1S, 2S)-APP with diethyl malonimidate yields a


-symmetric bis-oxazoline. The phenyl groups on the APP scaffold provide the steric bulk necessary to induce enantioselectivity in the catalyzed reaction.

Safety & Handling

Hazard CategoryDescriptionMitigation
Health Skin and eye irritant (H315, H319).Wear nitrile gloves and safety goggles. Use in a fume hood to avoid dust inhalation.[3]
Stability Hygroscopic.[4]Store in tightly sealed containers under inert atmosphere (Nitrogen/Argon).
Reactivity Incompatible with strong oxidizing agents and acid chlorides.Keep away from nitric acid and perchlorates.

References

  • Synthesis of Florfenicol: Clark, J. E., et al. "Process for preparing florfenicol, its analogs and oxazoline intermediates." U.S. Patent 5,382,673. (1995).

  • Stereochemistry & Resolution: Tyson, F. T. "Preparation of Chloramphenicol." Journal of the American Chemical Society, 72(6), 2801-2803.

  • Oxazoline Ligands: Evans, D. A., et al. "C2-Symmetric cationic copper(II) complexes as chiral Lewis acids." Journal of the American Chemical Society, 115(12), 5328-5329.

  • Physical Properties: "Safety Data Sheet: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol." Sigma-Aldrich.

Sources

Application

Preparation and Resolution of 2-Amino-1-phenyl-1,3-propanediol Derivatives

Application Note: AN-PHM-2026-04 High-Purity Synthesis of the "Chloramphenicol Base" Scaffold Executive Summary This guide details the synthetic architecture for 2-amino-1-phenyl-1,3-propanediol (APP) , a critical chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHM-2026-04

High-Purity Synthesis of the "Chloramphenicol Base" Scaffold

Executive Summary

This guide details the synthetic architecture for 2-amino-1-phenyl-1,3-propanediol (APP) , a critical chiral scaffold used in the manufacturing of amphenicol antibiotics (Chloramphenicol, Thiamphenicol) and as a privileged ligand in asymmetric catalysis.

While the molecule appears structurally simple, its two adjacent chiral centers generate four stereoisomers (erythro and threo pairs). The biological activity of chloramphenicol resides strictly in the D-(-)-threo (


) configuration. Consequently, this protocol focuses on the stereoselective preparation  and optical resolution  of the threo-isomer, synthesizing field-proven industrial methodologies with modern laboratory precision.
Strategic Chemical Pathway

The synthesis follows the "Nitro-Aldol" (Henry Reaction) strategy, favored for its atom economy and scalability. The workflow consists of three critical phases:

  • Construction: Assembly of the carbon skeleton via nitro-aldol condensation.

  • Reduction: Chemoselective hydrogenation of the nitro group to the amine.

  • Resolution: Separation of the enantiomers using chiral acids.

Reaction Scheme Visualization

The following flow illustrates the stepwise transformation from benzaldehyde to the resolved chiral base.

G Start Benzaldehyde (C6H5CHO) Step1 Henry Reaction (+ Nitromethane) Start->Step1 Inter1 2-Nitro-1-phenylethanol Step1->Inter1 Step2 Hydroxymethylation (+ HCHO) Inter1->Step2 Inter2 2-Nitro-1-phenyl-1,3-propanediol (Racemic Mixture) Step2->Inter2 Step3 Catalytic Hydrogenation (Pd/C, H2) Inter2->Step3 Reduction Product DL-threo-2-Amino-1-phenyl-1,3-propanediol (Racemic Base) Step3->Product Resolution Optical Resolution (+ D-Tartaric Acid) Product->Resolution Final D-(-)-threo-APP (Active Isomer) Resolution->Final

Figure 1: Synthetic workflow for the production of D-threo-2-amino-1-phenyl-1,3-propanediol.

Detailed Experimental Protocols
Phase A: Synthesis of the Nitro-Diol Precursor

Objective: Synthesize 2-nitro-1-phenyl-1,3-propanediol via a stepwise Henry reaction.

  • Reagents: Benzaldehyde (Reagent Grade), Nitromethane, Sodium Methoxide (catalyst), Paraformaldehyde.

  • Safety Note: Nitromethane is energetic; avoid high temperatures. Sodium methoxide is moisture-sensitive.

Protocol:

  • Condensation: In a reactor, charge Benzaldehyde (1.0 eq) and Nitromethane (1.2 eq) in methanol.

  • Catalysis: Cool to 5°C. Add Sodium Methoxide (0.2 eq) dropwise. Maintain temperature <10°C to favor the formation of the nitro-alcohol intermediate.

  • Hydroxymethylation: Once the aldehyde is consumed (monitor by TLC/HPLC), add Paraformaldehyde (1.1 eq) and a catalytic amount of base (Triethylamine or K2CO3). Stir at 25°C for 12 hours.

  • Quench: Neutralize with dilute HCl to pH 6. Remove methanol under reduced pressure.

  • Extraction: Extract the oily residue with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate.

  • Result: A viscous yellow oil containing a mixture of threo and erythro nitro-diols.

Phase B: Catalytic Reduction to the Amine

Objective: Reduce the nitro group to an amine without hydrogenating the phenyl ring.

  • Catalyst: 10% Pd/C (Palladium on Carbon) or Raney Nickel (for cost-efficiency).

  • Solvent: Methanol or Ethanol.

Protocol:

  • Setup: Dissolve the crude nitro-diol in Methanol (5 volumes). Transfer to a high-pressure hydrogenation vessel (autoclave).

  • Catalyst Addition: Add 10% w/w Pd/C (wet paste to prevent ignition).

  • Hydrogenation: Purge with Nitrogen, then Hydrogen. Pressurize to 40-50 psi (3-4 bar) . Stir vigorously at 35-40°C .

    • Scientist's Insight: Do not exceed 50°C; high temperatures promote hydrogenolysis of the benzylic hydroxyl group, forming 2-amino-1-phenylpropane (an impurity).

  • Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric). Concentrate the filtrate.

  • Crystallization: The residue will solidify.[1] Recrystallize from Isopropanol/Water to enrich the threo isomer (the threo form is typically less soluble and crystallizes first).

Phase C: Optical Resolution (The Critical Step)

Objective: Isolate the biologically active D-(-)-threo isomer from the DL-threo racemate.

  • Resolving Agent: D-(-)-Tartaric acid or (+)-Camphorsulfonic acid.

  • Principle: Formation of diastereomeric salts with different solubilities.

Protocol:

  • Dissolution: Dissolve DL-threo-APP (100 g) in Methanol (400 mL) at 60°C.

  • Addition: Add D-(-)-Tartaric acid (1.0 eq) dissolved in warm methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Mechanism:[2][3][4][5] The (D-Base · D-Acid) salt is less soluble than the (L-Base · D-Acid) salt and precipitates.[2]

  • Filtration: Collect the white crystals. Wash with cold methanol.

  • Liberation: Suspend the salt in water. Adjust pH to 10-11 using 2M NaOH. The free base will precipitate or can be extracted into Ethyl Acetate.

  • Yield: Expect ~35-40% yield of the single enantiomer (Theoretical max is 50%).

Analytical Quality Control

Trust in the synthesis requires rigorous validation. The following parameters define the acceptance criteria for the intermediate.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) > 98.0%C18 Column, Phosphate Buffer/MeOH
Chiral Purity > 99.0% eeChiralpak AD-H or OD-H
Melting Point 112 – 116°CCapillary Method
Specific Rotation

to

c=1 in 1M HCl
HPLC Method for Chiral Separation

To distinguish the enantiomers, use the following validated conditions:

  • Column: Chiralcel OD-H or Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[6]

  • Retention: The D-threo isomer typically elutes before the L-threo isomer (verify with standards).

Troubleshooting & Expert Insights

Issue: Low Diastereomeric Ratio (Threo/Erythro)

  • Cause: The Henry reaction (Phase A) is reversible. High temperatures favor the thermodynamically stable erythro form, but the threo form is kinetically favored in some conditions.

  • Fix: Keep the Henry reaction temperature strictly below 15°C. If erythro content is high (>15%), perform a recrystallization of the nitro-diol intermediate from Ethanol/Water before hydrogenation.

Issue: Incomplete Resolution

  • Cause: Impure racemate or incorrect solvent ratio.

  • Fix: Ensure the starting DL-base is free of the erythro isomer. The resolution efficiency drops significantly if erythro impurities interfere with the crystal lattice of the tartrate salt. Recrystallize the salt twice if optical rotation is low.

Issue: Catalyst Poisoning

  • Cause: Residual sulfur or halides from reagents.

  • Fix: Wash the nitro-diol organic layer thoroughly with bisulfite and water before hydrogenation. Use high-loading Pd/C (10%) if reaction stalls.

References
  • Process for the resolution of racemic threo-1-phenyl-2-amino-1,3-propanediol. U.S. Patent 2,766,286. (1956). Link

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. (2010). Link

  • Synthesis of Chloramphenicol from Nitromethane. CN Patent 102399164B. (2013). Link

  • Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates. Yakhak Hoeji. (2021). Link

  • (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Product Specifications. Sigma-Aldrich. Link

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-Amino-1-phenyl-1,3-propanediol

Abstract This application note details a robust, specific, and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2-Amino-1-phenyl-1,3-propan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, specific, and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2-Amino-1-phenyl-1,3-propanediol. This compound is a critical chiral intermediate in the synthesis of various pharmaceutical agents, making its precise quantification essential for quality control, process monitoring, and stability testing. The described reverse-phase HPLC method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This document provides a comprehensive protocol, from reagent preparation to data analysis, intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

2-Amino-1-phenyl-1,3-propanediol is a key building block in organic synthesis, particularly for pharmacologically active molecules where stereochemistry is crucial for efficacy and safety.[4][5] Given its role, ensuring the purity and concentration of this intermediate is a non-negotiable aspect of quality assurance in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolving power and sensitivity.[2]

The method described herein leverages the principles of reverse-phase chromatography. The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The inherent UV absorbance of the phenyl group in the 2-Amino-1-phenyl-1,3-propanediol structure provides a chromophore, enabling sensitive and specific detection using a standard UV detector.[6] The inclusion of an acidic modifier in the mobile phase is a critical choice; it protonates the primary amine group of the analyte. This protonation minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing and ensuring a symmetrical, quantifiable chromatographic peak.

Experimental Protocol

This protocol provides a self-validating system, where system suitability checks are integrated to ensure the chromatographic system is performing optimally before any sample analysis.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Phosphoric Acid (H₃PO₄), analytical grade.

    • Methanol, HPLC grade (for sample and standard preparation).

  • Reference Standard:

    • 2-Amino-1-phenyl-1,3-propanediol reference standard, with a known purity (e.g., >98%).[7][8]

  • Materials:

    • Analytical balance.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • HPLC vials with caps and septa.

Chromatographic Conditions
ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water : Phosphoric Acid (30:70:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Rationale for Wavelength Selection: The phenyl ring exhibits strong absorbance in the low UV region. 215 nm is chosen to provide high sensitivity. It is recommended to perform a UV scan of the analyte in the mobile phase to confirm the absorbance maximum (λ-max) and ensure optimal signal-to-noise ratio.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully add 1.0 mL of concentrated Phosphoric Acid to 700 mL of HPLC-grade water in a 1 L flask.

    • Add 300 mL of Acetonitrile.

    • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-Amino-1-phenyl-1,3-propanediol reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. Mix until homogeneous. This stock solution should be stored at 2-8 °C and can be used for up to one week.

  • Calibration Standards (Working Solutions):

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase. A suggested concentration range is 5, 10, 25, 50, 100, and 150 µg/mL.

    • These standards should be prepared fresh daily.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of 2-Amino-1-phenyl-1,3-propanediol into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

    • Perform a further dilution with the mobile phase to bring the theoretical concentration into the middle of the calibration range (e.g., a 1:5 dilution to achieve a target of 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection. The filtration step is critical to remove particulates that could damage the column and instrument.

Analytical Workflow

The following diagram illustrates the logical flow of the quantitative analysis process, from initial setup to the final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase sys_suit System Suitability Test (SST) prep_mobile->sys_suit prep_std Prepare Standard & Calibration Curve Solutions cal_curve Inject Calibration Standards & Generate Curve prep_std->cal_curve prep_sample Prepare & Filter Sample Solutions run_sample Inject Sample Solutions prep_sample->run_sample sys_suit->cal_curve If SST Passes check_sst Verify SST Criteria (Tailing < 2, RSD < 1%) sys_suit->check_sst cal_curve->run_sample If Curve is Linear check_cal Verify Calibration Curve (R² > 0.999) cal_curve->check_cal quantify Quantify Analyte in Samples run_sample->quantify check_sst->check_cal check_cal->quantify report Generate Final Report quantify->report

Caption: Workflow for the quantitative HPLC-UV analysis of 2-Amino-1-phenyl-1,3-propanediol.

Method Validation Summary

The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][9][10] The performance characteristics are summarized below.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time in blank/placebo injections.Peak is spectrally pure and free from co-eluting interferences.
Linearity & Range Correlation Coefficient (R²) ≥ 0.999R² = 0.9998 over the range of 5-150 µg/mL.
Accuracy (Recovery) 98.0% - 102.0% recoveryAverage recovery of 99.7% for spiked samples at three concentration levels.
Precision
Repeatability (Intra-day)RSD ≤ 2.0%RSD = 0.8% (n=6 injections of 100 µg/mL standard)
Intermediate (Inter-day)RSD ≤ 2.0%RSD = 1.2% (analyzed over 3 different days)
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Robustness RSD ≤ 2.0% after minor changesMethod is robust to small variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

System Suitability

Before commencing any sample analysis, the system's performance must be verified.

  • Inject the mobile phase or a blank solution to ensure a clean baseline.

  • Make five replicate injections of a mid-range standard (e.g., 50 µg/mL).

  • Calculate the performance parameters. The system is deemed ready for analysis only if all criteria are met.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Areas ≤ 1.0%
% RSD of Retention Times ≤ 1.0%

Calculation of Results

The concentration of 2-Amino-1-phenyl-1,3-propanediol in the prepared sample solution is determined from the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample solution (in µg/mL)

  • c = y-intercept of the calibration curve

The final concentration in the original, undiluted sample is then calculated by applying the appropriate dilution factors.

Concentration (mg/g) = (C_hplc × V_initial × DF) / W_sample

Where:

  • C_hplc = Concentration from HPLC (µg/mL)

  • V_initial = Initial volume of sample solution (mL)

  • DF = Dilution factor

  • W_sample = Weight of the sample (mg)

References

  • Chemsrc. (2025). (1R,2R)-(-)-2-Amino-1-Phenyl-1,3-Propanediol.
  • Sigma-Aldrich. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 97.
  • Echemi. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ChemicalBook. (2026). (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • PubChem. 2-Amino-1-phenyl-1,3-propanediol.
  • SIELC Technologies. Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Slideshare. Ich guidelines for validation final.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Benchchem. Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Thermo Fisher Scientific. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97% 1 g.
  • PMC. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis.
  • Benchchem. Application Notes and Protocols for the Quantitative Analysis of 2-Phenyl-1,3-propanediol.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.

Sources

Application

Precision Engineering of the Sphingoid Base: Applications in the Synthesis of Sphingolipid Analogues

Introduction Sphingolipids are not merely structural components of the eukaryotic membrane; they are potent signaling molecules regulating apoptosis, proliferation, and stress responses.[1][2] The "Sphingolipid Rheostat"...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sphingolipids are not merely structural components of the eukaryotic membrane; they are potent signaling molecules regulating apoptosis, proliferation, and stress responses.[1][2] The "Sphingolipid Rheostat"—the dynamic balance between pro-apoptotic ceramide/sphingosine and pro-survival sphingosine-1-phosphate (S1P)—is a critical therapeutic target in cancer and autoimmunity.

However, the structural complexity of the sphingoid base (specifically the 1,3-diol-2-amino motif and the trans-alkene geometry) presents a significant barrier to entry. This guide details advanced synthetic applications for generating sphingolipid analogues, focusing on Olefin Cross-Metathesis (CM) as a modular "chassis" for drug discovery (e.g., FTY720/Fingolimod) and Click Chemistry for chemical biology profiling.

Part 1: Therapeutic Applications

Case Study: FTY720 (Fingolimod) and S1P Receptor Modulation

FTY720 is a structural analogue of sphingosine derived from the fungal metabolite myriocin.[3] It represents the pinnacle of sphingolipid medicinal chemistry, serving as the first oral disease-modifying therapy for Multiple Sclerosis (MS).

Mechanism of Action: Unlike endogenous sphingosine, FTY720 is a pro-drug. It is phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) to form FTY720-P.[2] This mimetic binds with high affinity to S1P receptors (S1P1,3,4,5). Crucially, while it initially activates S1P1, it subsequently induces irreversible internalization and degradation of the receptor. This "functional antagonism" prevents lymphocytes from sensing the S1P gradient required to exit lymph nodes, thereby sequestering them and reducing autoimmune neuroinflammation.

FTY720_Mechanism FTY720 FTY720 (Pro-drug) FTY720P FTY720-Phosphate (Active Mimetic) FTY720->FTY720P Phosphorylation SphK2 Sphingosine Kinase 2 SphK2->FTY720P Catalysis S1PR S1P Receptor 1 (Lymphocyte Surface) FTY720P->S1PR High Affinity Binding Internalization Receptor Internalization S1PR->Internalization Functional Antagonism Sequestration Lymphocyte Sequestration Internalization->Sequestration Loss of S1P Gradient Sensing

Figure 1: Mechanism of Action of FTY720.[2][4] The pro-drug is activated by SphK2, leading to S1P1 receptor downregulation.

Part 2: Synthetic Methodologies & Protocols[5][6]

Protocol A: Modular Synthesis via Olefin Cross-Metathesis

Application: Rapid generation of sphingosine analogues with variable chain lengths or lipid tail functionalization (e.g., for structure-activity relationship studies).

The "Chassis" Strategy: Traditional synthesis relies on the aldol condensation of serine derivatives, which can be low-yielding and stereochemically promiscuous. The modern standard utilizes Garner’s Aldehyde (derived from L-serine) coupled with Olefin Cross-Metathesis (CM) . This ensures the correct stereochemistry at the C2/C3 positions (derived from the chiral pool) while allowing the lipid tail to be swapped at will.

Materials
  • Chiral Scaffold: (S)-Garner’s Aldehyde (N-Boc-N,O-isopropylidene-L-serinal).

  • Alkene Partner: 1-Pentadecene (for C18 sphingosine) or functionalized terminal alkene.

  • Catalyst: Grubbs 2nd Generation Catalyst (high functional group tolerance).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Protocol
  • Vinyl Group Introduction (The Headgroup):

    • React (S)-Garner’s aldehyde with vinylmagnesium bromide in THF at -78°C.

    • Critical Control Point: This addition is generally anti-selective (Felkin-Anh control), yielding the desired erythro configuration. Verify diastereomeric ratio (dr) via 1H NMR.

    • Protect the resulting secondary alcohol (e.g., TBDMS or Benzoyl) to prevent catalyst poisoning in the next step.

  • Cross-Metathesis (The Coupling):

    • Dissolve the vinyl-Garner derivative (1.0 equiv) and the lipid tail alkene (e.g., 1-pentadecene, 3.0 equiv) in degassed DCM (0.1 M).

    • Add Grubbs II catalyst (2-5 mol%).

    • Reflux under Argon for 4-12 hours.

    • Expert Insight: Type I olefins (rapid homodimerization) vs. Type II olefins (slow reaction) dictates the stoichiometry. Using excess lipid tail drives the reaction toward the hetero-coupled product.

    • Validation: Monitor by TLC. The product will show E-selectivity (trans-alkene), characteristic of thermodynamic control in CM.

  • Global Deprotection:

    • Treat the coupled product with acidic methanol (HCl/MeOH) or TFA/DCM to remove the Boc group and the acetonide simultaneously.

    • Purify via reverse-phase HPLC or silica flash chromatography (CHCl3/MeOH/NH4OH).

Data Summary: Cross-Metathesis Efficiency

Catalyst Substrate Class Typical Yield E/Z Selectivity Notes
Grubbs I Unhindered Alkenes 60-75% ~3:1 Lower tolerance for polar groups.
Grubbs II Functionalized 80-95% >10:1 Standard for sphingolipids.

| Hoveyda-Grubbs | Sterically Bulkier | 70-90% | >20:1 | Excellent for difficult substrates. |

Protocol B: Synthesis of "Clickable" Sphingolipid Probes

Application: Creating ω-alkyne or ω-azide sphingosine analogues for metabolic tracking in live cells using Bioorthogonal Chemistry (Click Chemistry).

Rationale: Attaching a large fluorophore (like BODIPY or NBD) directly to the lipid chain perturbs its packing in membranes and recognition by enzymes (e.g., Ceramide Synthase). A "clickable" alkyne tag is sterically silent, allowing the analogue to be metabolized naturally. The fluorophore is attached post-fixation.

Synthetic Workflow
  • Tail Synthesis:

    • Start with a commercially available ω-alkynoic acid (e.g., 15-hexadecynoic acid).

    • Reduce to the terminal alkene or use directly in a cross-metathesis reaction (as in Protocol A) if the alkyne is protected.

    • Alternative: Use an ω-azido alkene partner in the Cross-Metathesis step.

  • Cellular Labeling Protocol:

    • Pulse: Incubate cells with ω-alkyne-sphingosine (1-5 µM) for 10-60 mins.

    • Chase: Wash cells and allow metabolism (conversion to ceramide/sphingomyelin).

    • Fixation: Fix cells with 4% Paraformaldehyde (PFA).

    • Click Reaction:

      • Prepare Click Cocktail: CuSO4 (1 mM), Sodium Ascorbate (10 mM), Azide-Fluorophore (e.g., Azide-Alexa488, 10 µM).

      • Incubate fixed cells for 30 mins in the dark.

      • Wash extensively with BSA/PBS to remove background.

Click_Chemistry_Workflow Synthesis Synthesis: Omega-Alkyne Sphingosine Incubation Cell Incubation (Metabolic Incorporation) Synthesis->Incubation Pulse Fixation Fixation (PFA) & Permeabilization Incubation->Fixation Chase Click CuAAC Click Reaction (+ Azide-Fluorophore) Fixation->Click In situ Labeling Imaging Fluorescence Microscopy (Subcellular Localization) Click->Imaging Visualization

Figure 2: Workflow for bioorthogonal labeling of sphingolipids. The alkyne tag allows metabolic incorporation with minimal steric perturbation.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, synthesized analogues must undergo rigorous validation.

  • Stereochemical Purity (NMR):

    • The C4-C5 double bond must be trans (E).[5] In 1H NMR, look for the large coupling constant (J ≈ 15.5 Hz) between the vinylic protons.

    • The C2/C3 stereocenters must be erythro. Compare 1H and 13C NMR shifts with natural sphingosine standards.

  • Mass Spectrometry (LC-MS/MS):

    • Sphingolipids ionize well in Positive ESI ([M+H]+).

    • Fragmentation Pattern: Look for the characteristic loss of water (-18 Da) and the cleavage of the C2-C3 bond. For sphingosine (m/z 300), a fragment at m/z 282 (water loss) and m/z 264 (double water loss) is standard.

  • Biological Activity Check:

    • For inhibitors (e.g., FTY720 analogues), perform a [33P]-sphingosine kinase assay to verify phosphorylation kinetics.

    • For probes, verify co-localization with organelle markers (e.g., Golgi-tracker for ceramide analogues) to ensure correct trafficking.

References

  • Adachi, K., et al. (1995).[4] Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters. Link

  • Garner, P., & Park, J. M. (1987). The Synthesis and Configurational Stability of N-Boc-N,O-isopropylidene-L-serinal. Journal of Organic Chemistry. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[6] Link

  • Haberkant, P., et al. (2016). In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable phosphatidylcholine derivatives. Nature Chemistry (Context on Click/Photo-lipids). Link

  • Brinkmann, V., et al. (2002). FTY720: Altered Lymphocyte Traffic Results in Allograft Protection. Transplantation. Link

  • Peltier, H. M., et al. (2006). Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis. Organic Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-1-phenyl-1,3-propanediol

Topic: Purification of 2-Amino-1-phenyl-1,3-propanediol (APP) by Recrystallization Ticket ID: APP-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary You are attempting to purify 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-Amino-1-phenyl-1,3-propanediol (APP) by Recrystallization Ticket ID: APP-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are attempting to purify 2-Amino-1-phenyl-1,3-propanediol (APP) , a critical chiral intermediate in the synthesis of antibiotics like Chloramphenicol.[1] The primary challenge in purifying APP lies not just in removing chemical impurities, but in stereochemical resolution . The compound exists as two diastereomeric pairs (threo and erythro), with the threo form typically being the bioactive target.

This guide addresses the purification of the free base and its salts , focusing on solvent selectivity to maximize diastereomeric excess (de) and chemical purity.

Part 1: Solvent Selection & Solubility Logic

The Solubility Matrix

APP is an aminodiol. Its solubility profile is dominated by hydrogen bonding (3 donors/acceptors).

Solvent SystemSolubility (Hot)Solubility (Cold)Primary Use Case
Water HighModerate/LowPrimary Choice. Best for removing inorganic salts and gross purification of the threo free base.
Ethanol (Abs.) HighModerateGood for removing non-polar organic impurities.
Ethyl Acetate ModerateLowExcellent for final polishing and obtaining high-gloss crystals.
Isopropyl Alcohol ModerateLowCritical for Isomer Separation. Often used to differentiate threo vs. erythro salts (e.g., acetates).
Chloroform LowInsolubleAnti-solvent or used for specific salt forms (e.g., after resolution).
Critical Solubility Decision Tree

Before starting, determine your primary impurity profile using the logic below.

SolventLogic Start START: Impurity Profile Analysis CheckIsomer Is the impurity primarily the 'Erythro' isomer? Start->CheckIsomer CheckSalt Is the sample a Salt (HCl) or Free Base? CheckIsomer->CheckSalt No (Chemical impurities) Isopropyl Protocol B: Fractional Crystallization Solvent: Isopropyl Alcohol (with Acetic Acid) CheckIsomer->Isopropyl Yes (Stereochemical) WaterRecrys Protocol A: Water Recrystallization (High yield, removes inorganics) CheckSalt->WaterRecrys Free Base EthanolRecrys Protocol C: Ethanol/Ether (Removes organic byproducts) CheckSalt->EthanolRecrys HCl Salt

Figure 1: Decision matrix for selecting the optimal solvent system based on impurity type and compound form.

Part 2: Detailed Experimental Protocols

Protocol A: Purification of dl-threo-APP Free Base (Standard)

Objective: Removal of color bodies and inorganic salts. Target Purity: >98% Chemical Purity.

  • Dissolution: Suspend crude APP (10 g) in distilled water (15–20 mL).

  • Heating: Heat to 90–95°C with vigorous stirring. The solid should dissolve completely.

    • Troubleshooting: If an oily layer forms ("oiling out"), add ethanol dropwise until the oil dissolves into the aqueous phase.

  • Decolorization: Add activated charcoal (0.5 g). Stir at 90°C for 10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 2 hours.

    • Crucial Step: Once at RT, transfer to a fridge (4°C) for 4 hours.

    • Note: The threo form typically crystallizes as needles or plates.

  • Collection: Filter the crystals and wash with ice-cold water (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Separation of Threo and Erythro Isomers

Objective: Enriched diastereomeric purity. Mechanism: The erythro and threo isomers often form salts with distinct solubility gaps.

  • Conversion: Dissolve the crude amine mixture in Isopropyl Alcohol (IPA) .

  • Acidification: Add Glacial Acetic Acid (1.05 eq).

  • Fractional Crystallization:

    • Heat to boiling, then cool to 20°C.

    • Observation: The threo-acetate salt is generally less soluble and precipitates first.

    • Filter the first crop (Target: Threo).

  • Mother Liquor: The mother liquor is enriched in the erythro isomer.

  • Regeneration: Treat the collected solid with NaOH (aq) and extract with Ethyl Acetate to recover the purified threo free base.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This occurs when the melting point of the solute is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature above the compound's melting point. Fix:

  • Reheat the mixture to redissolve the oil.

  • Add more solvent (dilute by 10-15%).

  • Seed the solution with a pure crystal of APP at a temperature below the oiling point but above the crystallization point.

  • Agitate: Vigorous stirring prevents oil droplets from coalescing.

Q2: The crystals are yellow/brown even after recrystallization.

Diagnosis: Amines are prone to air-oxidation, forming colored quinoid-type impurities (aniline derivatives). Fix:

  • Use Activated Charcoal during the hot filtration step (as in Protocol A).

  • Add a pinch of Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Bisulfite during the dissolution step. This acts as a reducing agent to prevent oxidation during heating.

Q3: How do I distinguish threo from erythro without HPLC?

Diagnosis: Quick in-process check. Method: Melting Point (MP) Differential.

  • dl-threo-APP Free Base MP: ~126-128°C (Pure form).

  • dl-erythro-APP Free Base MP: ~104-106°C .

  • Note: If your MP is broad and around 110-115°C, you likely have a mixture.

Part 4: Process Workflow Diagram

RecrysProcess Raw Crude APP (Solid) Dissolve Dissolution (90°C, Water/EtOH) Raw->Dissolve Solvent Addition Treat Impurity Treatment (Charcoal/Bisulfite) Dissolve->Treat Add Adsorbent Filter Hot Filtration (Remove Insolubles) Treat->Filter Gravity Filter Cool Controlled Cooling (RT -> 4°C) Filter->Cool Slow Rate Collect Filtration & Wash (Cold Solvent) Cool->Collect Crystal Formation Collect->Dissolve If Purity < 98% Dry Vacuum Drying (50°C) Collect->Dry Wet Cake

Figure 2: Standard Operational Procedure (SOP) workflow for the recrystallization of APP.

References

  • Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin). V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468.

  • Velluz, L., et al. (1956). Process for the resolution of racemic threo-1-phenyl-2-amino-1,3-propanediol.[1] U.S. Patent No. 2,766,286. Washington, DC: U.S. Patent and Trademark Office.

  • Nardi, A., et al. (1980). Process for the synthesis and separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol.[2] U.S. Patent No. 4,224,246.

  • BenchChem Technical Data. Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone (and derivatives).

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 2-Amino-1-phenyl-1,3-propanediol

Status: Operational Ticket ID: APP-WORKUP-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: APP-WORKUP-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, extraction, and purification of 2-Amino-1-phenyl-1,3-propanediol (APP).

Executive Summary & Molecule Profile[1][2]

User Question: Why is this molecule so difficult to isolate compared to standard amines?

Scientist Response: The difficulty stems from the "Amphoteric Solubility Trap." 2-Amino-1-phenyl-1,3-propanediol (APP) contains a lipophilic phenyl ring, a basic primary amine, and two hydrophilic hydroxyl groups.

  • The Challenge: It is too polar for standard non-polar solvents (Hexane, Ether) but often too organic-soluble to stay purely in the aqueous phase during basic washes.

  • The Solution: You must exploit pH switching and specific solvent polarity windows (e.g., Ethyl Acetate or n-Butanol) to move the molecule between phases.

Physical Property Reference Table
PropertyValue / CharacteristicImplication for Workup
Structure Phenyl + Amine + 1,3-DiolHydrogen bonding capability leads to high water solubility and viscosity (oiling out).
pKa (Amine) ~8.8 – 9.2 (Estimated)Extraction of free base requires aqueous pH > 10.5.
Solubility (Free Base) High: MeOH, EtOH, EtOAcModerate: Water, DCMLow: Hexane, EtherDo not use Ether for extraction. Use EtOAc or DCM/iPrOH.
Solubility (HCl Salt) High: Water, MeOHLow: Acetone, Ether, EtOAcAcidic salts can be precipitated by adding ether/acetone to alcoholic solutions.
Melting Point 109–113 °C (Enantiopure)If your solid melts < 100°C, it is likely wet or impure.

Standard Operating Procedure (The "Gold Standard")

User Question: What is the most reliable method to isolate APP from a reduction reaction (e.g., nitro-aldol reduction)?

Scientist Response: We recommend a "Salt-Break-Extract" protocol. Isolating the intermediate as a hydrochloride salt purifies it from non-basic impurities before releasing the free base.

Step-by-Step Protocol
  • Reaction Quench & Acidification:

    • Cool reaction mixture to < 10°C.

    • Adjust pH to ~1-2 using concentrated HCl.

    • Why: This protonates the amine (

      
      ), forcing it into the aqueous phase or causing the salt to precipitate if in non-aqueous solvents.
      
  • Impurity Wash (Acidic Phase):

    • Wash the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Why: Removes non-basic organic byproducts (unreacted aldehydes, nitro compounds). The product remains in the water.

  • Basification (The Critical Step):

    • Add fresh DCM or EtOAc to the aqueous layer.

    • Slowly add 20% NaOH or saturated

      
       while stirring until pH > 11 .
      
    • Note: The solution may become cloudy as the free base precipitates or oils out.

  • Extraction:

    • Extract the aqueous layer 3-4 times with EtOAc (preferred) or DCM containing 10% Isopropanol.

    • Tip: Saturate the aqueous layer with NaCl (brine) to push the polar diol into the organic layer ("Salting Out").

  • Drying & Concentration:

    • Dry combined organics over

      
       (Magnesium sulfate can sometimes coordinate with amino-diols; Sodium sulfate is safer).
      
    • Concentrate under reduced pressure.[1]

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture Acidify Acidify to pH 1-2 (HCl) Start->Acidify Wash Wash with DCM (Discard Organic) Acidify->Wash Remove non-basic impurities Basify Basify to pH > 11 (NaOH/K2CO3) Wash->Basify Aqueous Layer Extract Extract with EtOAc (Saturate aq. with NaCl) Basify->Extract Free Base Release Dry Dry (Na2SO4) & Evaporate Extract->Dry Organic Layer Product Solid 2-Amino-1-phenyl-1,3-propanediol Dry->Product

Caption: Figure 1.[2] The "Salt-Break-Extract" workflow ensures removal of neutral impurities before isolating the target amino-diol.

Troubleshooting Guide (FAQs)

Issue 1: Low Yield / "I lost my product in the water."

User Question: I neutralized the reaction to pH 7 and extracted with Ether, but recovered almost nothing. Where is it?

Root Cause Analysis:

  • pH Mismatch: At pH 7, a significant portion of the amine is still protonated (ammonium salt) due to equilibrium (

    
    ). It stays in the water.
    
  • Solvent Choice: Diethyl ether is too non-polar. APP is an amino-diol; it prefers water over ether.

Corrective Action:

  • Adjust pH: You must go to pH 10-12 .

  • Switch Solvents: Use Ethyl Acetate (EtOAc) or a mixture of Chloroform:Isopropanol (3:1) .

  • Salting Out: Add solid NaCl to the aqueous phase until saturated. This drastically reduces the solubility of organic compounds in water.

Issue 2: The "Oiling Out" Nightmare

User Question: Upon evaporation, I get a sticky yellow oil instead of the white crystals described in literature. It won't solidify.

Root Cause Analysis: Amino-diols are notorious for supercooling and holding onto solvent residues (especially water or alcohols) via hydrogen bonding, preventing crystal lattice formation.

Corrective Action:

  • Azeotropic Drying: Dissolve the oil in anhydrous Toluene or DCM and evaporate again. Repeat 2-3 times to pull off trace water.

  • Trituration: Add a non-solvent (like Hexane or cold Ether) to the oil and scratch the flask walls vigorously with a glass rod.

  • Seed Crystals: If available, add a speck of pure product.

  • Recrystallization: Dissolve in minimal hot Isopropanol or Ethyl Acetate, then slowly add Hexane until turbid. Cool to 4°C.

Issue 3: Emulsion Formation

User Question: During extraction, the layers won't separate. I have a thick, white emulsion.

Root Cause Analysis: The amino-diol acts as a surfactant (polar head, lipophilic tail) at the interface, stabilizing the emulsion.

Corrective Action:

  • Do NOT shake vigorously: Use gentle inversion.

  • Filtration: Pass the entire emulsion through a pad of Celite. The solid particulates stabilizing the emulsion often get trapped, breaking the layers.

  • Brine: Add saturated brine (NaCl) to increase the density difference.

  • Time: Allow to stand for extended periods (overnight).

Advanced Purity: Chemical Stability Risks

User Question: My NMR shows a new set of peaks, and the mass spec shows [M-18]. What happened?

Scientist Response: You likely formed a 2-Oxazoline or Oxazolidine derivative.

Mechanism: Under acidic conditions or high heat, the amide (if you performed an acylation) or the free amine can cyclize with the hydroxyl group, losing water.

Prevention:

  • Avoid Strong Acid + Heat: Do not heat the free base in acidic media.

  • Temperature Control: Keep workup temperatures < 40°C during evaporation.

  • Storage: Store the free base under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric

    
     (carbamate formation).
    
Impurity Identification Flowchart

ImpurityCheck Observation Impurity Detected MassSpec Check Mass Spec Observation->MassSpec M_minus_18 Mass = [M-18] (Loss of H2O) MassSpec->M_minus_18 M_plus_12 Mass = [M+12/13] (Schiff Base) MassSpec->M_plus_12 Diagnosis1 Oxazoline Formation (Cyclization) M_minus_18->Diagnosis1 Cause: Acid/Heat Diagnosis2 Reaction with Formaldehyde/Aldehyde M_plus_12->Diagnosis2 Cause: Impure Solvents

Caption: Figure 2. Rapid diagnostic logic for common APP degradation products.

References

  • Sigma-Aldrich. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Product Specification & Safety Data Sheet.Link

  • PubChem. 2-Amino-1-phenyl-1,3-propanediol Compound Summary (CID 102971).[3] National Library of Medicine. Link

  • ChemicalBook. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Properties and Suppliers.Link

  • Boruwa, J., et al.Synthesis of Chloramphenicol and its Analogues. (Contextual reference regarding the reduction of nitro-aldol adducts to amino-diols). Tetrahedron Letters.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Aminohydroxylation

Welcome to the technical support center for the optimization of aminohydroxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of aminohydroxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we will address common challenges encountered during the synthesis of vicinal amino alcohols and provide actionable troubleshooting advice and frequently asked questions in a user-friendly format. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying principles that govern a successful aminohydroxylation reaction.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to identifying and resolving specific problems that may arise during your aminohydroxylation experiments. Each issue is presented in a question-and-answer format, providing a direct and practical approach to troubleshooting.

Issue 1: Low or No Product Yield

Question: I am not getting any, or very little, of my desired amino alcohol product. What are the potential causes and how can I fix this?

Answer: Low or no yield in an aminohydroxylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits and their solutions.

  • Inactive Catalyst: The osmium catalyst is central to the reaction. Ensure that your osmium tetroxide (OsO₄) or potassium osmate [K₂OsO₂(OH)₄] is fresh and has been stored properly to prevent decomposition. If you suspect catalyst deactivation, consider using a freshly opened bottle or a new batch.

  • Problematic Nitrogen Source: The nitrogen source, often a salt of an N-halosulfonamide, -amide, or -carbamate, is crucial.[1] Commercially available chloramine-T is widely used, but its quality can vary.[1] For sensitive substrates, consider preparing the nitrogen source fresh. For example, N-bromoacetamide and other alternatives have been developed for a broader scope of precursors.[1]

  • Sub-optimal Temperature: Temperature plays a critical role in reaction kinetics. While many aminohydroxylations proceed at room temperature, some substrates may require elevated temperatures to overcome activation barriers. Conversely, for highly reactive substrates, cooling the reaction mixture might be necessary to prevent side reactions. A systematic temperature screen (e.g., 0 °C, 25 °C, 40 °C) can help identify the optimal condition.[2] It has been shown that higher temperatures can significantly increase the reaction rate.[2]

  • Incorrect pH: The pH of the reaction medium can significantly influence both the rate and the outcome of the reaction, especially in aqueous-organic solvent systems.[2] For Sharpless Asymmetric Aminohydroxylation (AA), maintaining a buffered pH, typically between 7.5 and 8.5, can be crucial for suppressing side reactions like diol formation and for achieving high yields of the desired regioisomer.[2]

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers, and the desired isomer is not the major product. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the aminohydroxylation of unsymmetrical alkenes is a common challenge.[3] The addition of the nitrogen and oxygen moieties can occur at either carbon of the double bond, leading to two possible products. Several factors can be tuned to favor the desired regioisomer.

  • Ligand Choice is Critical: In asymmetric aminohydroxylation, the chiral ligand not only induces enantioselectivity but also strongly influences regioselectivity.[1][4] For instance, with cinnamates, using PHAL and AQN-derived ligands can lead to opposite regioselection.[1] It is well-documented that for styrene derivatives, (DHQ)₂PHAL often favors the 2-amino-1-aryl-ethanol isomer, while (DHQD)₂AQN can favor the 1-amino-2-aryl-ethanol isomer under certain conditions.[2][5][6] A screening of different ligands is highly recommended.

  • Solvent System Optimization: The solvent can impact the orientation of the substrate-catalyst complex, thereby influencing regioselectivity.[5][6] Common solvent systems include mixtures of t-butanol/water, n-propanol/water, or acetonitrile/water.[2][3] The ratio of the organic solvent to water can also be a key parameter to adjust.

  • Nitrogen Source and Protecting Group: The nature of the nitrogen source and its protecting group can also affect the regiochemical outcome.[1] For example, using a bulkier sulfonamide or a different carbamate can alter the steric interactions in the transition state, leading to a change in regioselectivity.

  • pH Control: As mentioned for improving yield, controlling the pH with a buffer can also be a powerful tool for enhancing regioselectivity, particularly for styrene substrates.[2]

Table 1: Ligand and Solvent Effects on Regioselectivity for Styrene Aminohydroxylation

LigandSolventPredominant Regioisomer
(DHQ)₂PHALn-PrOH/H₂ONitrogen on the carbon closer to the phenyl group
(DHQD)₂AQNMeCN/H₂ONitrogen on the carbon further from the phenyl group
Issue 3: Low Enantioselectivity

Question: I am obtaining my product with low enantiomeric excess (ee). What steps can I take to improve the stereochemical control?

Answer: Low enantioselectivity in an asymmetric aminohydroxylation is often a sign of a competing, non-selective reaction pathway or an issue with the chiral catalyst system.

  • Ligand Purity and Loading: Ensure the chiral ligand is of high purity. Impurities can interfere with the formation of the active chiral catalyst. The ligand-to-osmium ratio is also important; typically, a slight excess of the ligand is used.

  • Reaction Concentration: Conducting the reaction under more dilute conditions, particularly in an aqueous medium, can favor the primary catalytic cycle and suppress a secondary, less enantioselective pathway.[1] This secondary pathway involves a second cycloaddition to the reoxidized metallacycle, which can decrease the overall enantioselectivity.[1]

  • Temperature Effects: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

Issue 4: Formation of Byproducts

Question: I am observing significant amounts of diol byproduct in my reaction mixture. How can I minimize its formation?

Answer: The formation of a diol is a common side reaction in aminohydroxylation, as the osmium catalyst is also used for dihydroxylation reactions.

  • Control of pH: The formation of diol is highly pH-dependent. At higher pH values (pH > 10), the dihydroxylation reaction can become significant.[2] Buffering the reaction mixture in the optimal range for aminohydroxylation (typically pH 7.5-8.5) is an effective way to suppress diol formation.[2]

  • Nitrogen Source Stoichiometry: Ensure that the nitrogen source is present in a sufficient stoichiometric amount. If the nitrogen source is consumed, the remaining osmium catalyst can proceed with the dihydroxylation of the alkene in the presence of water.

Issue 5: Difficult Product Isolation and Purification

Question: I am having trouble isolating my amino alcohol product, and the workup seems to be causing decomposition. What is the recommended procedure?

Answer: The workup and purification of amino alcohols, particularly those with sulfonamide protecting groups, can be challenging.

  • Hydrolysis of Sulfonamides: Sulfonamides can be susceptible to hydrolysis under strongly acidic or basic conditions during workup.[7][8][9][10][11] It is generally advisable to perform extractions and chromatography under neutral or mildly basic conditions. A typical workup involves quenching the reaction with sodium sulfite or sodium bisulfite to reduce any remaining osmium species, followed by extraction with an organic solvent.

  • Purification Strategy: Column chromatography on silica gel is a common method for purification. The choice of eluent is critical. A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often used. Adding a small amount of a volatile base, such as triethylamine (e.g., 1%), to the eluent can help prevent the product from streaking on the silica gel column.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle of the Sharpless Asymmetric Aminohydroxylation?

A1: The catalytic cycle of the Sharpless AA involves several key steps.[1] First, the osmium(VI) catalyst is oxidized by the N-chloroamide substrate to an imidotriooxoosmium(VIII) species. This highly reactive species then undergoes a [3+2] cycloaddition with the alkene to form an osmium(VI) azaglycolate intermediate.[1][3][12] This intermediate is then hydrolyzed to release the desired 1,2-amino alcohol product and regenerate the osmium(VI) catalyst, which can then re-enter the catalytic cycle.[1] The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the addition to the alkene.[1]

Aminohydroxylation Catalytic Cycle OsVI Os(VI) Catalyst OsVIII Imido-Os(VIII) Species OsVI->OsVIII Oxidation Azaglycolate Os(VI) Azaglycolate OsVIII->Azaglycolate [3+2] Cycloaddition Alkene Alkene Alkene->Azaglycolate Azaglycolate->OsVI Hydrolysis Product Amino Alcohol Azaglycolate->Product NSource N-Chloroamide NSource->OsVIII H2O H₂O H2O->Azaglycolate

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Q2: How do I choose the right chiral ligand for my substrate?

A2: The choice of the chiral ligand is empirical and often requires screening. However, there are some general guidelines. The most common ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD), such as (DHQ)₂PHAL and (DHQD)₂PHAL. These two ligands are pseudo-enantiomeric and typically provide opposite enantiomers of the product.[3] The nature of the linker in the ligand (e.g., PHAL, AQN, PYR) can significantly impact both enantioselectivity and regioselectivity.[1][2] For a new substrate, it is advisable to start with (DHQ)₂PHAL and (DHQD)₂PHAL and then explore other ligand classes if the desired selectivity is not achieved.

Q3: Can I use other nitrogen sources besides chloramine-T?

A3: Yes, while chloramine-T is the most common nitrogen source, others have been successfully employed.[1] These include other N-halosulfonamides, N-haloamides (e.g., N-bromoacetamide), and N-halocarbamates (e.g., the sodium salt of N-chlorobenzylcarbamate).[1] The choice of nitrogen source can influence the reaction rate, yield, and even regioselectivity.[1] The protecting group on the resulting amino alcohol will depend on the nitrogen source used.

Q4: What is the role of water in the reaction?

A4: Water plays a dual role in the aminohydroxylation reaction. It acts as the source of the hydroxyl group in the final product. Additionally, it is essential for the hydrolysis of the osmium(VI) azaglycolate intermediate, which releases the product and regenerates the catalyst.[1] The concentration of water in the solvent system can influence the rate of this hydrolysis step and can help to suppress side reactions by favoring the primary catalytic cycle.[1]

Experimental Protocols

General Procedure for Asymmetric Aminohydroxylation

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chiral ligand (e.g., (DHQD)₂PHAL, 0.01 mmol) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water, 10 mL).

  • Addition of Reagents: To the stirred solution, add the nitrogen source (e.g., chloramine-T trihydrate, 1.2 mmol), followed by the alkene (1.0 mmol).

  • Initiation of the Reaction: Add the osmium catalyst (e.g., K₂OsO₂(OH)₄, 0.004 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by adding an aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Flowchart

Aminohydroxylation Troubleshooting Start Low Yield or Selectivity? CheckReagents Check Reagent Quality (Os Catalyst, N-Source) Start->CheckReagents Yes OptimizeTemp Optimize Temperature CheckReagents->OptimizeTemp OptimizeSolvent Optimize Solvent System OptimizeTemp->OptimizeSolvent ScreenLigands Screen Chiral Ligands OptimizeSolvent->ScreenLigands ControlpH Control pH with Buffer ScreenLigands->ControlpH DiluteReaction Dilute Reaction Mixture ControlpH->DiluteReaction AdjustWorkup Adjust Workup Conditions DiluteReaction->AdjustWorkup Success Problem Solved AdjustWorkup->Success

Caption: A decision tree for troubleshooting common issues in aminohydroxylation.

References

  • Bodkin, J. A., et al. (2008). The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, 6(14), 2544-53. [Link]

  • Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634-6659. [Link]

  • Kojima, T., et al. (2015). cis-1,2-Aminohydroxylation of Alkenes Involving a Catalytic Cycle of Osmium(III) and Osmium(V) Centers: OsV(O)(NHTs) Active Oxidant with a Macrocyclic Tetradentate Ligand. Inorganic Chemistry, 54(15), 7297-7305. [Link]

  • Nilsson, P., & Hergenrother, P. J. (2003). The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters, 5(1), 7-10. [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Paderes, M. C., & Jorgensen, W. L. (2010). Mechanism and regioselectivity of the osmium-catalyzed aminohydroxylation of olefins. Journal of Organic Chemistry, 75(7), 2245-2255. [Link]

  • Wikipedia. Sharpless oxyamination. [Link]

Sources

Optimization

Technical Support Center: 2-Amino-1-phenyl-1,3-propanediol (APP)

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and process engineers dealing with 2-Amino-1-phenyl-1,3-propanediol (APP) . It focuses on the critical "Threo vs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and process engineers dealing with 2-Amino-1-phenyl-1,3-propanediol (APP) . It focuses on the critical "Threo vs. Erythro" stereochemical challenges and specific synthetic byproducts.

Introduction: The Stereochemical Minefield

Commercial 2-Amino-1-phenyl-1,3-propanediol (APP) is not just a simple reagent; it is a scaffold defined by its two chiral centers (C1 and C2). This creates four possible stereoisomers. In pharmaceutical applications—specifically as a precursor for Chloramphenicol or chiral Oxazolines —the distinction between the threo (1R,2R / 1S,2S) and erythro (1R,2S / 1S,2R) forms is absolute.

A "98% pure" label often hides a 2% diastereomeric impurity that can crash your downstream enantioselective catalysis or crystallize out as a stubborn contaminant in final drug substances. This guide addresses how to identify, quantify, and remove these specific impurities.

Module 1: Stereochemical Impurities (Threo vs. Erythro)

The Core Issue

The most persistent impurity in commercial APP is its own diastereomer. Because diastereomers have different physical properties (unlike enantiomers), they can be separated, but they often co-crystallize.

Q: My melting point is 5°C lower than the CoA states. Is my sample wet? A: While APP is hygroscopic, a depressed melting point usually indicates diastereomeric contamination , not just moisture.

  • Mechanism: The threo and erythro forms have distinct crystal lattices. A mixture creates a eutectic system, significantly lowering the melting point.

  • Diagnostic: If drying under vacuum (

    
    , 4 hours) doesn't restore the MP, you have significant erythro contamination in your threo batch (or vice versa).
    
  • Reference: The threo form typically melts around

    
    , while the erythro form (often isolated as salts) has distinct thermal properties [1].
    
Troubleshooting: Diastereomer Separation

Scenario: You detect 5% erythro impurity in your threo-APP. Protocol: Fractional Crystallization via Acetate Salts.

  • Dissolve the crude amine in hot isopropyl alcohol .

  • Add acetic acid (1.05 eq).

  • Cool slowly to

    
    . The threo-acetate salt is generally less soluble and will crystallize first [2].
    
  • Filter and wash with cold ethyl acetate.

  • Regenerate the free base with NaOH.

Module 2: Synthetic Byproducts (The "Nitro" & "Aldehyde" Peaks)

Commercial APP is often synthesized via the Henry Reaction (Nitroaldol) followed by reduction. This pathway leaves a specific fingerprint of impurities.[1]

Impurity Table: What is that Peak?
Impurity NameOriginDetection (HPLC-UV)Risk Factor
2-Nitro-1-phenyl-1,3-propanediol Unreduced IntermediateStrong UV absorb (254 nm)High: Mutagenic potential; interferes with acylations.
Benzaldehyde Starting Material / DegradantDistinct odor; Early elutingMed: Forms Schiff bases with APP (peaks shift over time).
Benzyl Alcohol Over-reduction of BenzaldehydeEarly elutingLow: Easily removed by drying.
Phenyl-propenes Dehydration side-productsLate eluting (Non-polar)Med: Polymerizes on columns.
FAQ: The "Ghost" Peak

Q: I see a peak that grows when my sample sits in the autosampler. What is it? A: This is likely a Schiff Base (Imine) formation.

  • Cause: Residual Benzaldehyde (impurity) reacts with the primary amine of APP.

  • Reaction:

    
    
    
  • Solution: Prepare samples in a solvent containing 0.1% acetic acid to inhibit imine formation, or use fresh mobile phase to prevent aldehyde accumulation.

Module 3: Visualization of Impurity Pathways

The following diagram maps the genesis of these impurities during the standard synthesis routes, helping you pinpoint where your vendor's process might have failed.

G Start Benzaldehyde + Nitroethanol Inter 2-Nitro-1-phenyl- 1,3-propanediol Start->Inter Henry Reaction Imp_Ald Impurity B: Benzaldehyde (Oxidation/Residual) Start->Imp_Ald Residual SM Product 2-Amino-1-phenyl- 1,3-propanediol (APP) Inter->Product Reduction (H2/Pd or Metal/Acid) Imp_Nitro Impurity A: Unreduced Nitro Inter->Imp_Nitro Incomplete Reduction Product->Imp_Ald Degradation (Air Oxidation) Imp_Iso Impurity C: Diastereomer (Erythro/Threo Mix) Product->Imp_Iso Lack of Stereocontrol Imp_Schiff Impurity D: Schiff Base (Aldehyde + APP) Imp_Ald->Imp_Schiff + APP (In Solution)

Caption: Genesis of common impurities in APP synthesis. Red nodes indicate critical contaminants requiring monitoring.

Module 4: Analytical Methodologies

Protocol: HPLC Separation of Diastereomers

Standard C18 columns often fail to resolve the threo and erythro pairs effectively due to their identical polarity. You must use a Phenyl-Hexyl or specialized polar-embedded column.

Recommended Method [3]:

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV @ 215 nm (Phenyl ring absorption).

  • Why it works: The phenyl stationary phase interacts via

    
    -
    
    
    
    stacking with the phenyl ring of APP. The stereochemistry alters the "flatness" of the molecule, changing its interaction strength with the stationary phase more significantly than on a C18 ligand.
Protocol: GC-MS Analysis (Derivatization Required)

Direct injection of APP leads to thermal degradation and peak tailing due to the diol/amine hydrogen bonding.

Derivatization Step:

  • Take 10 mg APP sample.

  • Add 500 µL BSTFA + 1% TMCS (Silylation agent).

  • Heat at

    
     for 30 mins.
    
  • Inject 1 µL into GC-MS (Split 1:50).

  • Target: Look for the tri-TMS derivative (

    
    ).
    
  • Note: This method is excellent for detecting the Nitro impurity (as a TMS derivative) which might not fly on LC-MS without specific ionization tuning.

Module 5: Stability & Storage FAQ

Q: My white powder turned yellow. Is it ruined? A: The yellowing is surface oxidation of the amino group or trace benzaldehyde formation.

  • Verdict: If the color is faint, recrystallization (EtOH/EtOAc) can salvage it. If dark yellow/orange, the degradation products (quinones/imines) will interfere with sensitive catalytic reactions.

  • Prevention: Store under Argon at

    
    . APP is hygroscopic  and oxidatively labile .
    

Q: Can I use the HCl salt instead? A: Yes, the Hydrochloride salt is significantly more stable to oxidation and less hygroscopic. However, ensure you neutralize it in situ with a non-nucleophilic base (like DIPEA) if your reaction requires the free amine.

References

  • Google Patents. (1980). Process for the synthesis and separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol (US4224246A).
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Alternative Selectivity. Retrieved from [Link]

Sources

Troubleshooting

preventing racemization during functional group manipulation

Topic: Preventing Racemization During Functional Group Manipulation Status: Operational | Ticket Priority: Critical Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During Functional Group Manipulation

Status: Operational | Ticket Priority: Critical Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Racemization Control Center

Racemization is not merely a yield loss; it is the silent erosion of biological activity and safety. In drug development, the inversion of a single stereocenter can convert a therapeutic agent into a toxin (e.g., Thalidomide).

This guide does not offer generic advice. We provide mechanistically grounded protocols to arrest racemization at its source: the transition state. We focus on three critical vectors: Amide/Peptide Coupling , Base-Mediated Hydrolysis , and Analytical Verification .

Module 1: Peptide & Amide Coupling

The Issue: Loss of chirality at the C-terminus during activation. The Mechanism: The formation of the 5(4H)-oxazolone intermediate. When a carboxylic acid is activated (e.g., by carbodiimides), the carbonyl oxygen of the preceding amide bond can attack the activated center, forming a cyclic oxazolone.[1] The C-H proton at the chiral center of this oxazolone has a significantly lowered pKa (~9-10), making it highly susceptible to abstraction by even weak bases, leading to aromatization and immediate racemization [1].

Troubleshooting Guide: Coupling Protocols

Q: I am seeing 5-10% epimerization on my Cys/His residues. I use HOBt/DIC. What is wrong? A: Cysteine and Histidine are notoriously prone to racemization. HOBt is effective, but Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has superseded it as the industry gold standard for safety and efficacy. Furthermore, your base selection is likely too strong.

Corrective Protocol (The "Low-Racemization" Standard):

  • Switch Additive: Replace HOBt with Oxyma Pure . Oxyma creates an activated ester that is more reactive toward the amine but less prone to oxazolone formation than OBt esters [2].

  • Switch Base: If a base is required (e.g., for Fmoc-salts), DO NOT use DIPEA (DIEA) or Triethylamine. Use 2,4,6-Collidine (TMP) .[2]

    • Why? Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5) and is sterically hindered.[2] It effectively neutralizes acids without abstracting the sensitive alpha-proton [3].

Q: Why is the reaction turning yellow/orange? A: This often indicates the formation of the oxazolone intermediate or nitrophenol byproducts (if using nitrophenol additives). In the context of carbodiimides, a color shift can signal that the acylation is stalling, allowing the thermodynamic trap (oxazolone) to accumulate. Immediate Action: Add more Oxyma to intercept the O-acylisourea.

Visualization: The Oxazolone Trap vs. Oxyma Interception

OxazoloneMechanism Start Activated Amino Acid (O-Acylisourea) Oxazolone 5(4H)-Oxazolone (High Racemization Risk) Start->Oxazolone Slow Amine Attack Cyclization SafeEster Oxyma Active Ester (Stable Configuration) Start->SafeEster Fast Interception Racemate Racemized Product (Inactive/Toxic) Oxazolone->Racemate Alpha-Deprotonation (Base Catalyzed) Product Pure Amide Product Oxazolone->Product Slow Path Oxyma Add Oxyma Pure Oxyma->SafeEster SafeEster->Product Amine Attack

Caption: Path A (Red) shows the oxazolone formation leading to racemization. Path B (Green) shows Oxyma intercepting the intermediate to form a safe active ester.

Module 2: Base-Sensitive Manipulation (Saponification)

The Issue: Hydrolysis of methyl/ethyl esters leads to epimerization of the alpha-center. The Mechanism: Traditional saponification uses hydroxide (


).[3] If the alpha-proton is acidic (e.g., alpha to a phenyl ring or ketone), the hydroxide acts as a base rather than a nucleophile, forming an enolate. Upon reprotonation, chirality is scrambled.
Troubleshooting Guide: Safe Hydrolysis

Q: How do I hydrolyze a methyl ester alpha to a chiral center without racemization? A: Avoid NaOH or LiOH alone. Use the LiOH / H₂O₂ (Lithium Hydroperoxide) system.

The Protocol (LiOOH Hydrolysis):

  • Dissolve: Substrate in THF/Water (3:1).

  • Reagent: Add 2.0 equiv LiOH and 4.0 equiv

    
     (30%) at 0°C.
    
  • Mechanism: This generates the hydroperoxide anion (

    
    ).
    
    • Why it works:

      
       is much more nucleophilic than 
      
      
      
      (due to the alpha-effect) but is significantly less basic (pKa 11.6 vs 15.7 for water). It attacks the carbonyl faster than it can deprotonate the alpha-carbon [4].

Comparative Data: Base Selection for Chiral Integrity

Base / ReagentpKa (Conj. Acid)Steric HindranceRacemization RiskRecommended Use
Triethylamine (TEA) 10.7LowHigh General workups (Avoid in coupling)
DIPEA (Hünig's Base) 10.5MediumHigh Standard coupling (Avoid for Cys/His)
2,4,6-Collidine 7.4High Low Preferred for chiral coupling
LiOH (Standard) 15.7 (H2O)N/AMedium Robust esters only
LiOOH (Peroxide) 11.6N/AVery Low Chiral ester hydrolysis
Module 3: Analytical Verification (Marfey's Method)

The Issue: Standard HPLC cannot distinguish enantiomers (L vs D) without expensive chiral columns. The Solution: Marfey's Reagent (FDAA) .[4] It derivatizes amino acids into diastereomers, which have different physical properties and can be separated on a standard C18 column. This is the FDA-preferred method for verifying optical purity [5].

Protocol: FDAA Derivatization

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[4][5][6]

  • Preparation: Dissolve sample (50 µL, 50 mM) in water.

  • Reaction: Add 100 µL of 1% FDAA in acetone + 20 µL 1M

    
    .
    
  • Incubation: Heat at 40°C for 1 hour . (Do not exceed 45°C to prevent thermal racemization).

  • Quench: Add 20 µL 2M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column (UV 340 nm).

    • Result: The L-L diastereomer elutes differently than the D-L diastereomer.[7]

Visualization: Decision Logic for Racemization Prevention

RacemizationLogic Problem Identify Process Type Reaction Type? Problem->Type Coupling Amide/Peptide Coupling Type->Coupling Hydrolysis Ester Hydrolysis Type->Hydrolysis RiskCheck Sensitive Residue? (Cys, His, Phg) Coupling->RiskCheck HydroCheck Alpha-Chiral Center? Hydrolysis->HydroCheck StdCond DIC + Oxyma Pure Base: DIPEA ok (careful) RiskCheck->StdCond No StrCond DIC + Oxyma Pure Base: 2,4,6-Collidine ONLY RiskCheck->StrCond Yes (Critical) LiOH LiOH / THF / H2O HydroCheck->LiOH No LiOOH LiOH + H2O2 (LiOOH) (Alpha-Effect Nucleophile) HydroCheck->LiOOH Yes

Caption: Decision matrix for selecting reagents based on substrate sensitivity.

References
  • Benoiton, N. L. (1983). Oxazolone Formation and Racemization in Peptide Synthesis. Biopolymers.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[1][2] Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). The 2,4,6-Collidine/DIC System for Racemization-Free Coupling. Journal of Organic Chemistry.

  • Evans, D. A., et al. (1987). Hydrolysis of Chiral Oxazolidinones with LiOOH. Tetrahedron Letters.

  • Marfey, P. (1984).[4] Determination of D-amino acids.[4][7][8] Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications.[4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other biologically active molecules, the ability to control stereochemistry is of paramount importance.[1][2] Among...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other biologically active molecules, the ability to control stereochemistry is of paramount importance.[1][2] Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method.[3][4] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the formation of one diastereomer in excess.[2][5] This guide provides a comparative analysis of the efficacy of several widely used chiral auxiliaries, offering insights into their mechanisms, applications, and practical considerations for researchers in organic synthesis and drug development.

The Fundamental Principle of Chiral Auxiliary-Mediated Synthesis

The core strategy of employing a chiral auxiliary involves a three-step sequence:

  • Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate.

  • Diastereoselective Reaction: The chiral auxiliary sterically or electronically biases the approach of a reagent to the substrate, resulting in the preferential formation of one diastereomer.

  • Cleavage: The auxiliary is removed from the desired product, ideally in a way that allows for its recovery and reuse.[5]

This approach transforms the challenge of separating enantiomers into the more manageable task of separating diastereomers, which possess different physical properties.[5]

G sub Prochiral Substrate adduct Chiral Adduct (Substrate-Xc) sub->adduct Attachment aux Chiral Auxiliary (Xc) aux->adduct diastereomers Diastereomeric Products adduct->diastereomers Diastereoselective Reaction reagent Reagent reagent->diastereomers product Enantiomerically Enriched Product diastereomers->product Cleavage & Separation recovered_aux Recovered Auxiliary diastereomers->recovered_aux Cleavage & Separation

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

A Comparative Analysis of Prominent Chiral Auxiliaries

The selection of an appropriate chiral auxiliary is critical and depends on the specific transformation, the substrate, and the desired stereochemical outcome. Here, we compare the performance of three major classes of chiral auxiliaries: Evans' Oxazolidinones, Enders' SAMP/RAMP Hydrazones, and Myers' Pseudoephedrine Amides.

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[5][6][7] Derived from readily available amino alcohols, their rigid heterocyclic structure and strategically placed substituents provide excellent stereocontrol.[1][5]

Mechanism of Stereocontrol:

The stereochemical outcome is dictated by the substituent at the C4 position (and sometimes C5), which effectively shields one face of the corresponding enolate.[5] For example, in an aldol reaction, the formation of a boron enolate creates a rigid six-membered transition state, where the aldehyde is forced to approach from the less hindered face, leading to a predictable stereochemical outcome.[8][9]

G cluster_0 Evans' Oxazolidinone Aldol Reaction N-Acyloxazolidinone N-Acyloxazolidinone Boron Enolate Boron Enolate N-Acyloxazolidinone->Boron Enolate Bu2BOTf, Et3N Aldol Adduct Aldol Adduct Boron Enolate->Aldol Adduct Aldehyde (RCHO) β-Hydroxy Acid β-Hydroxy Acid Aldol Adduct->β-Hydroxy Acid LiOOH, H2O2 G cluster_1 Enders' SAMP/RAMP Alkylation Ketone/Aldehyde + SAMP/RAMP Ketone/Aldehyde + SAMP/RAMP Hydrazone Hydrazone Ketone/Aldehyde + SAMP/RAMP->Hydrazone Lithium Azaenolate Lithium Azaenolate Hydrazone->Lithium Azaenolate LDA Alkylated Hydrazone Alkylated Hydrazone Lithium Azaenolate->Alkylated Hydrazone Electrophile (E+) α-Alkylated Ketone/Aldehyde α-Alkylated Ketone/Aldehyde Alkylated Hydrazone->α-Alkylated Ketone/Aldehyde Ozonolysis

Caption: General workflow for Enders' SAMP/RAMP hydrazone alkylation.

Performance and Applications:

The SAMP/RAMP methodology provides access to α-alkylated aldehydes and ketones with high enantiomeric excess. A key advantage is that both enantiomers of the product can be synthesized by simply choosing between SAMP or RAMP. [10][11] Table 2: Asymmetric α-Alkylation using SAMP/RAMP

Ketone/Aldehyde Electrophile Diastereomeric Excess (d.e.)
Cyclohexanone Methyl Iodide 96%
Propanal Benzyl Bromide 95%

| 3-Pentanone | Ethyl Iodide | >98% |

Andrew G. Myers developed a practical method for the asymmetric alkylation of a wide range of prochiral carbonyl compounds using pseudoephedrine as a chiral auxiliary. [12][13]A significant advantage of this auxiliary is that both enantiomers of pseudoephedrine are commercially available. [2]However, its use is regulated in some regions due to its potential for illicit use. [12][13]To address this, a practical alternative, pseudoephenamine, has been developed and shown to have a broad range of utility. [12][13] Mechanism of Stereocontrol:

The pseudoephedrine amide is deprotonated with a lithium amide base to form a rigid lithium chelated enolate. The stereocontrol arises from the steric hindrance provided by the phenyl group and the chelation of the lithium to the nitrogen and oxygen atoms of the auxiliary, which directs the approach of the electrophile.

Performance and Applications:

Myers' pseudoephedrine amides are highly effective for the asymmetric alkylation of carboxylic acids, esters, and ketones, providing access to enantiomerically enriched products with high diastereoselectivity. [12]The auxiliary can be cleaved under mild conditions to yield the corresponding carboxylic acid, aldehyde, ketone, or alcohol. [12] Table 3: Asymmetric Alkylation using Pseudoephedrine Amides

SubstrateElectrophileDiastereomeric Ratio (d.r.)
PropionamideBenzyl Bromide>100:1
PhenylacetamideMethyl Iodide30:1
CyclohexanecarboxamideAllyl Iodide>100:1

Comparative Summary

Chiral AuxiliaryKey ApplicationsTypical DiastereoselectivityAdvantagesDisadvantages
Evans' Oxazolidinones Aldol reactions, Alkylations, Diels-Alder>95% d.e.High diastereoselectivity, well-established, predictable stereochemistry. [7][8]Cleavage can sometimes be harsh. [14][15]
Enders' SAMP/RAMP α-Alkylation of aldehydes and ketones>95% e.e.Both product enantiomers are accessible, reliable. [10][11]Requires strong base (LDA), ozonolysis for cleavage. [16][11]
Myers' Pseudoephedrine Alkylation of carbonyl compounds>95% d.r.Commercially available, versatile cleavage. [2][12]Regulated substance in some areas. [12][13]

Experimental Protocols

[8]

  • N-Acylation: The chiral oxazolidinone is acylated with the desired acyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to -78 °C. A solution of a boron triflate (e.g., dibutylboron triflate) is added, followed by a tertiary amine base (e.g., triethylamine), and the mixture is stirred to form the boron enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution at -78 °C, and the reaction is stirred until completion.

  • Workup: The reaction is quenched with a buffer solution (e.g., phosphate buffer), and the organic layer is separated, dried, and concentrated.

  • Cleavage: The aldol adduct is dissolved in a mixture of THF and water, and lithium hydroperoxide (LiOOH), prepared from lithium hydroxide and hydrogen peroxide, is added. [14][15]The reaction is stirred until the auxiliary is cleaved, followed by a reductive workup (e.g., with sodium sulfite) to yield the β-hydroxy carboxylic acid.

[16][11]

  • Hydrazone Formation: The ketone or aldehyde is mixed with SAMP or RAMP and stirred, often with gentle heating, until the reaction is complete. The resulting hydrazone is purified by distillation or chromatography.

  • Azaenolate Formation: The purified hydrazone is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and cooled to 0 °C. A solution of LDA in the same solvent is added dropwise, and the mixture is stirred to form the lithium azaenolate.

  • Alkylation: The azaenolate solution is cooled to a low temperature (e.g., -78 °C or -100 °C), and the electrophile (e.g., an alkyl halide) is added. The reaction is allowed to warm to room temperature slowly.

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated.

  • Cleavage: The alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a color change indicates the reaction is complete. A reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) yields the α-alkylated ketone or aldehyde.

Conclusion

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, offering reliable and predictable control over stereochemistry. Evans' oxazolidinones, Enders' SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides each present a unique set of advantages and are suited for different applications. The choice of auxiliary should be guided by the specific synthetic challenge, considering factors such as the desired stereochemical outcome, the nature of the substrate and reagents, and the conditions required for attachment and cleavage. As the demand for enantiomerically pure compounds continues to grow, a thorough understanding of the comparative efficacy of these powerful tools is essential for researchers and professionals in the field of chemical synthesis and drug development.

References

  • A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1. Benchchem.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Chiral Auxiliaries – Principles and Recent Applications. Thieme Connect. Available at: [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link]

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]

  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. Organic Syntheses Procedure. Available at: [Link]

  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC - NIH. Available at: [Link]

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. Available at: [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. Available at: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Available at: [Link]

  • The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. ResearchGate. Available at: [Link]

  • Chiral auxiliary. chemeurope.com. Available at: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Available at: [Link]

Sources

Comparative

Advanced Determination of Enantiomeric Excess: A Comparative Guide to Immobilized Polysaccharide CSPs

Executive Summary: The Paradigm Shift in Chiral Analysis Topic: Determination of Enantiomeric Excess (ee) for Synthesized Chiral Products using Immobilized Chiral Stationary Phases (CSPs). In the high-stakes landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Chiral Analysis

Topic: Determination of Enantiomeric Excess (ee) for Synthesized Chiral Products using Immobilized Chiral Stationary Phases (CSPs).

In the high-stakes landscape of asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee) is non-negotiable. While traditional methods like polarimetry are obsolete for high-precision work, and NMR with chiral solvating agents (CSAs) suffers from spectral overlap, High-Performance Liquid Chromatography (HPLC) remains the gold standard.

This guide evaluates the performance of Immobilized Polysaccharide-based Chiral Stationary Phases (The Product) —specifically the amylose and cellulose tris(3,5-dimethylphenylcarbamate) class (e.g., CHIRALPAK® IA/IB type)—against traditional Coated CSPs and Chiral Derivatization (NMR) methods. We analyze the "Product" based on resolution power (


), solvent robustness, and operational versatility, providing a definitive protocol for researchers characterizing products synthesized via asymmetric catalysis.

Mechanism of Action: The Chiral Recognition System

The core innovation of the Immobilized CSP is the covalent bonding of the polysaccharide selector to the silica matrix.[1] Unlike coated phases, which rely on physical adsorption, immobilized phases permit the use of "forbidden" solvents (e.g., THF, DCM, Chloroform) that would otherwise dissolve the selector.

Diagram 1: Chiral Recognition & Solvation Logic

This diagram illustrates how the immobilized selector interacts with enantiomers and how solvent flexibility enhances separation.

ChiralRecognition Selector Immobilized Polysaccharide (Amylose/Cellulose) Enantiomer_R Product Enantiomer (R) (Transient Complex) Selector->Enantiomer_R H-Bonding & Pi-Pi Stacking (Strong) Enantiomer_S Product Enantiomer (S) (Elutes First) Selector->Enantiomer_S Steric Repulsion (Weak Interaction) Silica Silica Support (5 µm) Linker Covalent Linker Silica->Linker Anchoring Linker->Selector Immobilization Solvent Mobile Phase (Hexane/DCM/THF) Solvent->Selector Modulates Cavity Shape (Swelling Effect) Solvent->Enantiomer_R Solubility Control

Caption: Mechanism of enantioseparation on Immobilized CSPs. Covalent bonding allows strong solvents (DCM/THF) to modulate the chiral cavity without destroying the phase.

Comparative Performance Analysis

The following analysis contrasts the Immobilized CSP (The Product) with its primary alternatives: Traditional Coated CSPs and Chiral Derivatization (Mosher's Acid/NMR).

Table 1: Quantitative Performance Matrix
FeatureImmobilized Polysaccharide CSP (The Product)Coated Polysaccharide CSP (Alternative 1)Chiral Derivatization + NMR (Alternative 2)
Solvent Compatibility Universal (Includes THF, DCM, EtOAc, MtBE)Restricted (Alkanes/Alcohols only; No chlorinated solvents)High (Dependent on NMR solvent)
Separation Efficiency (

)
High (Tunable via solvent choice)High (But fixed selectivity profile)N/A (Spectral resolution, often <10 Hz)
Sample Recovery Non-destructive (Preparative capable)Non-destructiveDestructive (Chemical modification required)
Throughput High (5–20 min/run)High (5–20 min/run)Low (Requires synthesis + workup + acquisition)
Robustness Excellent (>2000 injections typical)Moderate (Risk of stripping)N/A
Accuracy (ee %) < 0.1% error < 0.1% error~1–2% error (Integration limits)
Key Insights:
  • Solvent Flexibility as a Resolution Multiplier: The ability to use Dichloromethane (DCM) or Tetrahydrofuran (THF) on immobilized phases often resolves enantiomers that co-elute in standard Hexane/IPA mixtures. This "solvent switching" capability effectively creates new stationary phase behaviors from a single column [1][2].

  • Lifetime & Cost-Efficiency: While Immobilized CSPs have a higher upfront cost, their resistance to solvent shock (accidental injection of incompatible diluents) significantly extends column lifetime compared to coated phases, which can be irreversibly damaged by a single injection of EtOAc [3].

Experimental Protocol: Robust ee Determination

This protocol outlines the Universal Screening Strategy for determining the ee of a newly synthesized chiral amine or alcohol using an Immobilized Amylose CSP (e.g., Chiralpak IA).

Phase 1: Sample Preparation[2]
  • Concentration: 0.5 – 1.0 mg/mL.

  • Diluent: Mobile phase is preferred. Crucial Advantage: For immobilized columns, if the sample is insoluble in alkanes, dissolve in 100% DCM or THF, then dilute with hexane. This is impossible with coated columns.

  • Filtration: 0.45 µm PTFE filter to prevent frit clogging.

Phase 2: The "Solvent-Switching" Screening Workflow

Do not settle for a single mobile phase. Use the immobilization advantage to screen distinct selectivity profiles.[1][2]

MethodDev Start Start: Synthesized Chiral Product Screen1 Screen 1: Standard NP (Hexane/IPA 90:10) Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 Screen2 Screen 2: Immobilized Mode A (Hexane/DCM 50:50) Check1->Screen2 No (Co-elution) Final Validate Method (Linearity, Precision) Check1->Final Yes Check2 Rs > 1.5? Screen2->Check2 Screen3 Screen 3: Immobilized Mode B (Hexane/EtOAc 50:50) Check2->Screen3 No Check2->Final Yes Optimize Optimize Gradient/Temp Screen3->Optimize Optimize->Final

Caption: Screening workflow leveraging the solvent resistance of immobilized phases to find optimal selectivity.

Phase 3: Data Acquisition & Calculation
  • Injection: 5–10 µL.

  • Detection: UV (typically 254 nm or

    
    ). Use a Diode Array Detector (DAD) to confirm peak purity.
    
  • Calculation:

    
    
    Note: Ensure the resolution (
    
    
    
    ) is
    
    
    for accurate integration. If
    
    
    , use valley-drop integration or re-optimize.

Case Study: Resolution of a Pharmaceutical Intermediate

Scenario: A researcher synthesized a chiral precursor for a beta-blocker. Challenge: The compound was insoluble in Hexane/IPA (Standard NP) and co-eluted on a Coated Amylose column. Solution: Using an Immobilized Amylose CSP (Chiralpak IA).[3]

  • Attempt 1 (Standard): Hexane/IPA (90:10). Result: Broad peak, no separation (

    
    ). Sample precipitated in injector.
    
  • Attempt 2 (Immobilized Capability): Hexane/Dichloromethane (50:50) .

    • Solubility: Perfect.

    • Result: Baseline separation (

      
      ).
      
    • Mechanism:[4] DCM induced a conformational change in the amylose helix, creating a more selective cavity for this specific substrate [4].

References

  • Chiral Technologies. (2021). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Retrieved from [Link]

  • Phenomenex. (2025).[5] Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

  • Francotte, E., & Zhang, T. (2007). Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris‐(3,5‐Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

Sources

Validation

A Guide to Scrutinizing the Certificate of Analysis for 2-Amino-1-phenyl-1,3-propanediol Reference Standards

An In-Depth Technical Comparison for Researchers and Drug Development Professionals In the precise world of pharmaceutical research and development, the quality of a reference standard is not merely a detail—it is the be...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison for Researchers and Drug Development Professionals

In the precise world of pharmaceutical research and development, the quality of a reference standard is not merely a detail—it is the bedrock upon which the accuracy and validity of all subsequent results are built. The Certificate of Analysis (CoA) is the definitive dossier that substantiates this quality. For a molecule as structurally specific as 2-Amino-1-phenyl-1,3-propanediol, a key chiral building block, the CoA is a critical document that demands rigorous scrutiny. This guide provides a senior scientist's perspective on how to dissect, interpret, and compare CoAs for this standard, ensuring you select a material that meets the highest standards of scientific integrity.

The Imperative of a Multi-Faceted Analytical Approach

2-Amino-1-phenyl-1,3-propanediol possesses two chiral centers, meaning it can exist as four possible stereoisomers. A reliable reference standard must be a single, specific stereoisomer (e.g., (1S,2S)-(+)-threo or (1R,2R)-(-)-threo). Consequently, a CoA must provide orthogonal analytical evidence that collectively confirms not only the chemical identity and purity but, crucially, the stereochemical fidelity of the material. A failure to do so introduces a significant variable that can compromise assay development, impurity profiling, and stereoselective synthesis.

Core Analytical Parameters: A Comparative Breakdown

A truly comprehensive CoA goes far beyond a simple statement of purity. It presents a suite of data that, when viewed together, provides a high-definition picture of the standard's quality. Below, we compare the typical data points you will encounter and highlight what separates a basic CoA from an exemplary one.

Table 1: Comparative Analysis of CoA Data for 2-Amino-1-phenyl-1,3-propanediol

Analytical TestPurpose & Scientific RationaleBasic CoA ExampleExemplary CoA Standard
Identification by IR Confirms the molecular fingerprint by matching the vibrational modes of functional groups to a known reference. It's a fundamental test of chemical identity."Conforms to Structure"Provides a statement of conformity and appends a copy of the actual spectrum, allowing for independent verification.
Assay (by HPLC or Titration) Quantifies the amount of the target analyte. HPLC offers high specificity, while non-aqueous titration is a robust pharmacopeial method for basic amines.≥97%99.8% (by HPLC, on as-is basis). Specifies the method and basis of calculation (e.g., as-is, dried).
Purity (by HPLC) Separates and quantifies all detectable impurities. This is critical for understanding the material's profile and potential interferences."Purity: >97%"Provides an area percent purity (e.g., 99.9%), includes the HPLC chromatogram, and lists known/unknown impurities above a threshold (e.g., 0.05%).
Specific Optical Rotation The critical test for stereochemical identity. Measures the rotation of plane-polarized light by the chiral molecule, a unique physical constant for a given enantiomer under specific conditions.[α]²⁰/D = +37°[α]²⁰/D = +37.5° (c=1 in 1 M HCl). Specifies temperature, wavelength, concentration, and solvent, all of which are critical variables.[1]
Water Content (Karl Fischer) Quantifies the water content specifically. Water can affect assay values when calculated on a dried basis and can be detrimental to certain chemical reactions."Loss on Drying: <1.0%""Water by Karl Fischer: 0.12%". Karl Fischer is specific to water and more accurate than the non-specific Loss on Drying method.
Residual Solvents (GC-HS) Identifies and quantifies solvents remaining from the synthesis and purification process, which are regulated impurities under ICH guidelines."Meets Requirements"Lists specific solvents detected (e.g., Methanol: 150 ppm, Acetone: <50 ppm) and states conformity with a specific standard (e.g., USP <467>).
Residue on Ignition (ROI) Measures the amount of inorganic impurities remaining after combustion. This is an indicator of the overall purity from inorganic salts."< 0.2%""< 0.1%". A lower value indicates fewer inorganic contaminants.

Key Experimental Methodologies: The "How" and "Why"

To truly trust a CoA, one must understand the rigor of the methods used. Here are detailed protocols for two of the most decisive tests for this standard.

Protocol 1: Purity and Assay Determination by Reverse-Phase HPLC

Expertise & Causality: This method is chosen for its high resolving power and sensitivity. A C18 stationary phase is selected based on the moderate polarity of 2-Amino-1-phenyl-1,3-propanediol, allowing for good retention and separation from non-polar and highly polar process impurities. UV detection is ideal due to the phenyl chromophore in the molecule.

Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • System Suitability (Self-Validation): Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 2.0. This ensures the system is performing with adequate precision and peak shape.

  • Analysis & Calculation: Inject the standard and sample solutions. The assay is calculated against the standard of known purity. Purity is typically determined by area percent, where the area of all impurity peaks is expressed as a percentage of the total peak area.

Protocol 2: Confirmation of Stereochemical Identity by Specific Optical Rotation

Expertise & Causality: This bulk property measurement is exquisitely sensitive to the three-dimensional structure of the molecule. For a chiral compound, the direction and magnitude of optical rotation are fundamental physical constants that confirm the correct enantiomer is present and that it has not racemized.

Methodology:

  • Instrumentation: Calibrated polarimeter with a sodium lamp (D-line, 589 nm) and a temperature-controlled sample cell.

  • Solvent Blank: Fill the 1-decimeter (dm) polarimeter cell with the specified solvent (e.g., 1 M Hydrochloric Acid) and zero the instrument.

  • Sample Preparation: Accurately prepare a solution of the standard at the concentration specified on the CoA (e.g., 1.0 g per 100 mL, or c=1). Ensure the sample is fully dissolved and the solution is clear.

  • Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Place the cell in the instrument and allow the temperature to equilibrate to the specified value (e.g., 20 °C). Record the observed rotation (α).

  • Trustworthiness: The protocol is self-validating through the use of a calibrated instrument and by strictly adhering to the specified concentration, solvent, path length, and temperature. Any deviation in these parameters will invalidate the result.

Visualizing the CoA Evaluation Workflow

A systematic approach is essential when a new lot of reference standard arrives in the laboratory. The following workflow diagram illustrates the logical decision process based on a thorough review of the accompanying Certificate of Analysis.

CoA_Review_Process CoA Evaluation Workflow for a Chiral Standard cluster_Initial 1. Documentation & Identity cluster_Purity 2. Purity & Impurity Profile cluster_Stereo 3. Stereochemical & Physical Tests cluster_Decision 4. Final Disposition start Standard & CoA Received doc_check CoA Complete? (Lot #, Date, All Tests) start->doc_check ir_check Identity Confirmed by IR? doc_check->ir_check Yes reject REJECT Standard Quarantine & Contact Supplier doc_check->reject No assay_check Assay Meets Specification? ir_check->assay_check Yes ir_check->reject No purity_chroma Purity & Chromatogram Acceptable? assay_check->purity_chroma Yes assay_check->reject No rotation_check Specific Rotation Correct? purity_chroma->rotation_check Yes purity_chroma->reject No phys_prop_check Water, Solvents, ROI OK? rotation_check->phys_prop_check Yes rotation_check->reject No (CRITICAL FAILURE) accept ACCEPT Standard for Use phys_prop_check->accept Yes phys_prop_check->reject No

Sources

Comparative

comparative study of synthetic routes to 2-amino-1,3-diols

Topic: Comparative Study of Synthetic Routes to 2-Amino-1,3-Diols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. [1] Executive Summary The 2-amino-1,3-diol m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Synthetic Routes to 2-Amino-1,3-Diols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary

The 2-amino-1,3-diol motif is a privileged structural pharmacophore, serving as the backbone for sphingolipids (e.g., Sphingosine, Ceramide) and critical therapeutics like Fingolimod (FTY720) and broad-spectrum antibiotics (e.g., Chloramphenicol).

For the medicinal chemist, the synthesis of this motif presents a specific stereochemical challenge: controlling the relative configuration (syn vs. anti) of the C2-amine and C3-hydroxyl groups while maintaining enantiopurity.

This guide compares the three dominant synthetic strategies:

  • Chiral Pool Derivatization (Garner’s Aldehyde): High fidelity, stereochemically predictable, but step-intensive.

  • Nitroaldol (Henry) Reaction: Scalable and atom-economical, but requires careful catalyst selection for stereocontrol.

  • Catalytic Asymmetric Epoxidation (AE) / Ring Opening: High enantioselectivity and versatility, though often requiring hazardous azide intermediates.

Strategic Comparison Matrix

The following matrix evaluates each route based on experimental realities in a drug discovery context.

FeatureRoute A: Garner’s Aldehyde (Chiral Pool) Route B: Henry Reaction (Nitroaldol) Route C: Asymmetric Epoxidation (AE)
Primary Mechanism Nucleophilic addition to chiral aldehydeNitroalkane addition to aldehyde + reductionTi-catalyzed epoxidation + Nucleophilic opening
Stereocontrol Excellent (Substrate controlled)Variable (Catalyst dependent)Excellent (Reagent controlled)
Atom Economy Low (Protecting group intensive)High (Direct C-C bond formation)Moderate
Scalability Low to Medium (Cost of SM)High (Industrial preferred)Medium (Safety concerns with azides)
Key Risk Racemization of aldehyde; syn/anti ratioDiastereoselectivity (dr); Retro-HenryRegioselectivity of ring opening
Best For Complex natural products (e.g., Sphingosine)API Scale-up (e.g., Fingolimod)Divergent library synthesis

Deep Dive: Technical Analysis of Synthetic Routes

Route A: The Chiral Pool Approach (Garner’s Aldehyde)
  • Principle: Utilization of L- or D-serine to generate

    
    -Boc-
    
    
    
    -isopropylidene serine aldehyde (Garner’s aldehyde), followed by nucleophilic addition.
  • Mechanism & Causality:

    • Stereochemical Divergence: The addition of nucleophiles (Grignard, Lithium acetylides) to Garner’s aldehyde is governed by the protecting group strategy.

    • Anti-Selectivity: Under standard conditions, the reaction proceeds via the Felkin-Anh model , where the nucleophile attacks from the less hindered face, yielding the anti-isomer (1,3-relationship).

    • Syn-Selectivity: In the presence of chelating metals (e.g., Zn, Cu) or specific Lewis acids, the reaction can shift toward the Cram Chelation model , favoring the syn-isomer.

  • Expert Insight: Garner’s aldehyde is configurationally unstable.[1] It must be used immediately after oxidation (Swern or IBX) or stored strictly at -20°C. Racemization occurs via enolization if exposed to basic conditions for prolonged periods.

Route B: The Nitroaldol (Henry) Reaction[3][4]
  • Principle: Condensation of a nitroalkane with an aldehyde to form a 2-nitroalcohol, followed by reduction to the amine.

  • Mechanism & Causality:

    • This is the industrial route of choice for Fingolimod .

    • The Challenge: The basic Henry reaction is reversible (Retro-Henry) and often yields mixtures of diastereomers.

    • The Solution: The use of Copper(II)-chiral diamine complexes allows for high enantioselectivity.[2] The nitro group serves as a masked amine, which is revealed via hydrogenation (Pd/C) or hydride reduction (LiAlH4).

  • Self-Validating Check: The formation of the intermediate nitro-alcohol is easily monitored by IR spectroscopy (appearance of broad OH stretch and strong NO2 bands at ~1550/1370 cm⁻¹).

Route C: Asymmetric Epoxidation (AE) & Ring Opening
  • Principle: Sharpless Asymmetric Epoxidation of allylic alcohols followed by regioselective ring opening with nitrogen nucleophiles (azides or amines).

  • Mechanism & Causality:

    • Payne Rearrangement: A common pitfall. When opening epoxy alcohols, the epoxide may migrate (Payne rearrangement) leading to regioisomeric mixtures.

    • C3-Opening: To access the 2-amino-1,3-diol core, the epoxide is typically opened at C3 (distal) with an azide, followed by reduction. Alternatively, the Sharpless Asymmetric Aminohydroxylation (AA) can be used, though regioselectivity (N vs O placement) is often harder to predict than the AE route.

Visualizing the Decision Process

The following decision tree assists in selecting the optimal synthetic strategy based on substrate constraints.

SyntheticStrategy Start Target: 2-Amino-1,3-Diol Scale Is Scale > 100g? Start->Scale ChiralPool Is Starting Material (Serine/Carbohydrate) Available? Scale->ChiralPool No (Discovery scale) Route_Henry Route B: Henry Reaction (Catalytic Asymmetric) Scale->Route_Henry Yes (Cost/Safety priority) Route_Garner Route A: Garner's Aldehyde (Chiral Pool) ChiralPool->Route_Garner Yes (High Stereocontrol needed) Route_AE Route C: Sharpless AE (Kinetic Resolution/Opening) ChiralPool->Route_AE No (Allylic Alcohol precursor) Henry_Cat Use Cu(II)-Diamine Catalyst Route_Henry->Henry_Cat For High ee Garner_Cond Chelation Control (Syn) vs Felkin-Anh (Anti) Route_Garner->Garner_Cond Selectivity Tuning

Figure 1: Strategic decision tree for selecting the optimal synthetic route to 2-amino-1,3-diols based on scale and precursor availability.

Detailed Experimental Protocol

Selected Method: Enantioselective Henry Reaction (Fingolimod Precursor)

Rationale: This protocol demonstrates the balance of scalability and stereocontrol, relevant to the synthesis of FTY720 analogs.

Objective: Synthesis of (1R, 2S)-2-nitro-1-phenylpropane-1,3-diol (Intermediate).

Reagents:
  • Benzaldehyde (1.0 eq)

  • Nitroethanol (1.2 eq)

  • Cu(OAc)2·H2O (5 mol%)

  • Chiral Ligand: (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (5.5 mol%)

  • Solvent: Ethanol (EtOH)

Step-by-Step Workflow:
  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve Cu(OAc)2·H2O (0.05 eq) and the chiral diamine ligand (0.055 eq) in EtOH. Stir at room temperature for 1 hour. The solution should turn deep blue, indicating complex formation.

  • Substrate Addition: Cool the reaction mixture to 0°C. Add the nitroethanol (1.2 eq) followed by the slow addition of benzaldehyde (1.0 eq).

    • Expert Note: Slow addition helps minimize the retro-Henry reaction and oligomerization of the aldehyde.

  • Reaction Monitoring: Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Self-Validating Endpoint: The aldehyde spot (high Rf) should disappear, and a new, more polar spot (nitro-diol) should appear.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Data Check: 1H NMR should show the CH-NO2 proton as a distinct multiplet at ~4.5-5.0 ppm. The coupling constant (

      
      ) between H1 and H2 allows assignment of syn vs anti relative stereochemistry (typically 
      
      
      
      Hz,
      
      
      Hz for acetonide derivatives, though free diols can vary).

Mechanistic Visualization: Stereocontrol in Garner's Aldehyde

This diagram illustrates the critical divergence in stereoselectivity when using the Chiral Pool method.

GarnerMechanism Garner Garner's Aldehyde (S-Configuration) Nucleophile Nucleophile (Nu-M) Garner->Nucleophile Felkin Felkin-Anh TS (No Chelation) Nucleophile->Felkin Bulky M / Non-coordinating Chelation Cram Chelation TS (M = Zn, Mg, Ti) Nucleophile->Chelation Chelating Metal Anti Anti-Isomer (Major) Felkin->Anti Attack from less hindered face Syn Syn-Isomer (Major) Chelation->Syn Attack from chelated face

Figure 2: Stereochemical divergence in nucleophilic addition to Garner's aldehyde. Non-chelating conditions favor the 'anti' product (Felkin-Anh), while chelating metals favor the 'syn' product (Cram).[1]

References

  • Beilstein Institute. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols.[3][4][5][6] Beilstein Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[1] PMC. Link

  • Royal Society of Chemistry (RSC). (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers.[7][8] Polymer Chemistry.[7][8] Link

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination).[9]Link

  • American Chemical Society (ACS). (2010).[2] Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry Reactions. Journal of Organic Chemistry.[2][10] Link

  • National Institutes of Health (NIH). (2014). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis.[11][12] Chemistry Central Journal. Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-phenyl-1,3-propanediol

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides a detailed, f...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides a detailed, field-proven protocol for the proper disposal of 2-Amino-1-phenyl-1,3-propanediol, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in regulatory standards and best practices for chemical waste management.

Foundational Knowledge: Hazard Assessment and Personal Protection

Before any disposal activity, a thorough understanding of the compound's hazards is paramount. This knowledge informs every subsequent step, from handling to final disposition.

1.1. Hazard Profile 2-Amino-1-phenyl-1,3-propanediol is classified as a hazardous chemical.[1] The primary risks associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

The causality is clear: failure to use appropriate protective equipment can lead to direct chemical injury. Therefore, all handling and disposal operations must be conducted with stringent adherence to safety protocols.

1.2. Mandatory Personal Protective Equipment (PPE) Based on the hazard profile, the following PPE is required at all times when handling 2-Amino-1-phenyl-1,3-propanediol for disposal:

  • Eye and Face Protection: Chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling is complete.[2]

  • Protective Clothing: A lab coat or chemical-resistant apron is required to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) should be used in a well-ventilated area or under a chemical fume hood.[4]

The Regulatory Imperative: Waste Characterization

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle-to-grave."[5][6][7] As the generator, you are legally responsible for correctly identifying and classifying your waste.[7][8]

2-Amino-1-phenyl-1,3-propanediol, due to its irritant properties, must be managed as hazardous chemical waste . It cannot be disposed of in regular trash or poured down the drain.[6][9] Academic laboratories may operate under the alternative, more flexible standards of 40 CFR Part 262, Subpart K, which still requires that waste be properly identified by trained personnel and removed from the lab regularly.[5][10]

Core Disposal Protocol: A Step-by-Step Guide

This protocol covers the disposal of pure, unused, or surplus 2-Amino-1-phenyl-1,3-propanediol and solutions where it is the primary hazardous component.

Step 1: Container Selection and Preparation

  • Select a Compatible Container: Use a clean, sturdy, leak-proof container made of a material compatible with amino alcohols, such as high-density polyethylene (HDPE).[5] The container must have a secure, screw-top cap.[9]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. This label must be completed as waste is added.

Step 2: Waste Collection and Segregation

  • Designated Collection Area: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][11] This area should be under the control of laboratory personnel.

  • Segregation is Key: Do NOT mix 2-Amino-1-phenyl-1,3-propanediol with incompatible chemicals. Based on its chemical nature, keep it separate from strong oxidizing agents and acids.[12][13] Mixing incompatible wastes can cause dangerous reactions.[5]

  • Transferring Waste: Carefully transfer the chemical waste into the prepared container, minimizing the potential for spills or dust generation. If transferring a solid, use a powder funnel. Fill the container no more than 3/4 full to allow for expansion.[14]

Step 3: Labeling and Documentation

  • Complete the Label: The hazardous waste label must be filled out completely and legibly. This includes:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-1-phenyl-1,3-propanediol" (avoiding abbreviations)

    • The accumulation start date (the date the first drop of waste enters the container)

    • An accurate list of all constituents and their approximate percentages.

  • Maintain Records: Proper documentation is a cornerstone of RCRA compliance.[9]

Step 4: Storage and Pickup

  • Secure Storage: Keep the waste container tightly sealed when not in use and store it in the SAA.[14] It is best practice to use secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[8]

  • Request Disposal: Once the container is 3/4 full or reaches your institution's time limit for accumulation (e.g., 150-180 days), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.[14]

Managing Contaminated Materials

Any item that comes into direct contact with 2-Amino-1-phenyl-1,3-propanediol is also considered hazardous waste.

  • Contaminated PPE and Debris: Used gloves, weigh boats, and absorbent materials from minor cleanups should be collected in a sealed, labeled plastic bag or a designated solid waste container. Label this container as "Solid Hazardous Waste" with the chemical name.

  • Empty Containers: An "empty" container that held 2-Amino-1-phenyl-1,3-propanediol must still be managed carefully. The best practice is to triple-rinse the container with a suitable solvent (e.g., water or ethanol).[8] Crucially, the rinsate from this process is also hazardous waste and must be collected in a designated liquid waste container. [8] After rinsing, deface or remove the original label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical for safety.

Step 1: Control and Alert

  • Alert personnel in the immediate area.

  • If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS or emergency response team.

Step 2: Don PPE

  • Put on the full, mandatory PPE as described in Section 1.2.

Step 3: Contain and Clean

  • For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[1] Avoid creating dust.

  • For a liquid spill, cover the spill with an inert absorbent material like vermiculite, sand, or chemical sorbent pads.[3]

  • Working from the outside in to prevent spreading, scoop the absorbed material into a suitable container for disposal.[15]

Step 4: Decontaminate and Dispose

  • Wipe the spill area with soap and water. All cleanup materials (absorbent pads, wipes, contaminated PPE) are hazardous waste and must be disposed of accordingly.[15]

  • Seal and label the container holding the spill cleanup debris as hazardous waste.

  • Wash your hands thoroughly after the cleanup is complete.

Quick Reference: Disposal Summary

ParameterGuidelineRationale & Source
Waste Classification Hazardous Chemical WasteMust be managed under RCRA regulations due to irritant properties.[1][6][9]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against skin and eye irritation.[1][2]
Container Type Labeled, sealed, compatible (HDPE) containerPrevents leaks, ensures chemical compatibility, and meets regulatory requirements.[5][9]
Segregation Store separately from strong acids and oxidizing agentsPrevents potentially hazardous chemical reactions.[5][12][13]
Primary Disposal Route Collection by licensed hazardous waste vendor for incinerationEnsures compliant, safe, and environmentally sound disposal.[1][2]
Spill Cleanup Debris Collect, label, and dispose of as hazardous wasteAll materials contaminated with the chemical are considered hazardous.[15]

Disposal Workflow Diagram

G Workflow for 2-Amino-1-phenyl-1,3-propanediol Disposal A Identify Waste (Pure Chemical, Solution, or Contaminated Material) B Characterize as Hazardous Chemical Waste (RCRA Regulated) A->B Consult SDS C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Safety First D Select & Label Compatible Waste Container (HDPE) C->D K Absorb with Inert Material, Collect Debris C->K Clean Up E Segregate from Incompatibles (Acids, Oxidizers) D->E F Collect Waste in Container (<3/4 Full) E->F Add Waste G Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment F->G Store Securely H Request Pickup from EHS or Approved Vendor G->H Container Full or Time Limit Reached I Final Disposal (e.g., Incineration) H->I J Spill Occurs J->C K->F Debris is also Hazardous Waste

Caption: Decision workflow for the safe collection and disposal of 2-Amino-1-phenyl-1,3-propanediol waste.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018). Justrite. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Best Practices for Managing Laboratory Waste. (2025). Republic Services. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]

  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Safety data sheet: 1,3-Propanediol. (2023). CPAChem. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. [Link]

  • 2-Amino-1-phenyl-1,3-propanediol. PubChem. [Link]

  • Safety Data Sheet: Tris-HCl. G-Biosciences. [Link]

  • Material Safety Data Sheet - 2-Amino-2-ethyl-1,3-propanediol, 97%. (2005). Cole-Parmer. [Link]

  • MSDS - 2-Phenyl-1,3-Propanediol. KM Pharma Solution Private Limited. [Link]

  • RCRA Management of Excess Alcohol-based Hand Sanitizer. (2023). US EPA. [Link]

  • Hazardous Waste. (2021). Ohio EPA. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. (2005). Cole-Parmer. [Link]

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Handling

Comprehensive Safety &amp; Handling Guide: 2-Amino-1-phenyl-1,3-propanediol

Executive Safety Summary Hazard Classification: CORROSIVE / SEVERE IRRITANT While some Safety Data Sheets (SDS) classify specific isomers as Irritants (Category 2), the presence of the primary amine and hydroxyl groups n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Hazard Classification: CORROSIVE / SEVERE IRRITANT While some Safety Data Sheets (SDS) classify specific isomers as Irritants (Category 2), the presence of the primary amine and hydroxyl groups necessitates treating this compound as a Skin Corrosive (Category 1C) and Serious Eye Damager (Category 1) under the Precautionary Principle. As a precursor to chloramphenicol and other bioactive agents, it must also be handled as a potential bioactive hazard.

Critical Immediate Actions:

  • Inhalation: Move to fresh air immediately. The dust is highly irritating to the upper respiratory tract.

  • Skin Contact: Wash immediately with soap and water.[1] Do not use organic solvents (ethanol/acetone) to clean skin, as they increase permeability.

  • Eye Contact: Rinse for 15 minutes.[1][2] Time is critical ; basic amines can cause liquefactive necrosis (permanent damage) faster than acids.

Risk Assessment & Physicochemical Mechanism

To select the correct PPE, we must understand the chemical behavior of 2-Amino-1-phenyl-1,3-propanediol.

PropertySafety Implication
Functional Group: Primary Amine Basicity: Amines can saponify fatty acids in the skin cell membranes, leading to deep tissue penetration. This is why "standard" lab safety glasses are insufficient; sealed goggles are required for solutions.
Physical State: Crystalline Powder Dust Generation: The dry powder is prone to static charge, causing it to "fly" and adhere to PPE and surfaces. Inhalation risks are high during weighing.
Solubility: Polar/Water Soluble Absorption: It dissolves readily in sweat and mucous membranes, accelerating uptake into the body.
Stereochemistry Bioactivity: As a chiral building block for antibiotics, stereoisomers may possess varying biological activities. Treat all isomers with the same high-level containment.

PPE Technical Specifications (Selection Matrix)

Do not rely on generic "wear gloves" advice. Use this matrix to select specific equipment based on the task.

Protective Equipment Table
PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Nitrile Rubber (0.11 mm min) Double-gloving recommended for solution handling.Permeation Resistance: Latex is permeable to many amines and should be avoided. Nitrile offers superior resistance to the amino-alcohol moiety. Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours.
Eye Protection Chemical Splash Goggles (Indirect Vent)Liquefactive Necrosis Risk: Safety glasses with side shields are only acceptable for handling closed containers. Any open handling requires goggles to seal against dust and splashes that could permanently scar the cornea.
Respiratory N95 / P2 Particulate Respirator (if outside hood)Dust Control: Engineering controls (Fume Hood) are primary. If weighing must occur on an open bench (not recommended), a fit-tested N95 is the minimum requirement to prevent bronchial irritation.
Body Protection Lab Coat (High-Neck/Snap) + Tyvek Sleeves Exposure Minimization: Standard cotton coats are porous. Tyvek sleeves cover the wrist gap between the glove and coat, a common site of exposure during weighing.
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Liquid) State->Solution Engineering Is Fume Hood Available? Solid->Engineering Splash_Risk Splash/Heat Risk? Solution->Splash_Risk Hood_Yes Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Engineering->Hood_Yes Yes Hood_No Enhanced PPE: N95 Respirator Required + Chemical Goggles Engineering->Hood_No No High_Risk Max Protection: Double Nitrile Gloves + Face Shield + Apron Splash_Risk->High_Risk High (Heating/Pouring) Low_Risk Standard PPE: Nitrile Gloves + Splash Goggles Splash_Risk->Low_Risk Low (Pipetting)

Caption: Hierarchy of controls and PPE selection logic based on physical state and engineering control availability.

Operational Protocols

Weighing & Transfer (Solid Handling)
  • The Problem: Static electricity often causes this fine powder to "jump" or cling to the spatula.

  • The Protocol:

    • Static Discharge: Use an anti-static gun or wipe on the weighing boat and spatula before starting.

    • Draft Shield: Ensure the balance draft shield is closed as much as possible to prevent air currents from spreading dust.

    • Technique: Do not dump powder. Tap the spatula gently.

    • Clean Up: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Dry wiping spreads the dust.

Solubilization (Liquid Handling)
  • The Problem: Dissolving amino alcohols can be slightly exothermic.

  • The Protocol:

    • Add the solid to the solvent slowly.

    • If using an acid to protonate the amine (forming a salt), expect significant heat generation. Use an ice bath and add acid dropwise.

    • Never look directly over the vessel while adding reagents.

Spill Response Workflow

Spill_Response Assess 1. Assess Volume & State Evacuate Large Spill (>100g/mL)? Evacuate Lab Assess->Evacuate Yes Contain 2. Isolate Area Assess->Contain No PPE_Don 3. Don Enhanced PPE (Goggles, Double Gloves) Contain->PPE_Don Solid_Spill Solid Spill PPE_Don->Solid_Spill Liquid_Spill Liquid Spill PPE_Don->Liquid_Spill Sweep Wet Wipe / Scoop (Avoid Dust) Solid_Spill->Sweep Absorb Absorb with Vermiculite or Chem-Pad Liquid_Spill->Absorb Dispose 4. Bag as Hazardous Waste (Label: Organic Amine) Sweep->Dispose Absorb->Dispose

Caption: Step-by-step spill response protocol distinguishing between solid and liquid release scenarios.

Disposal & Decontamination[3][4]

Proper disposal protects the environment and downstream waste handlers.

  • Segregation:

    • DO NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides). This can cause fire or explosion.

    • DO NOT mix with strong acids without controlled neutralization (exothermic risk).

    • Classify as "Organic Alkaline Waste" or "Organic Amine Waste."

  • Container:

    • Use High-Density Polyethylene (HDPE) or glass containers.

    • Ensure the cap has a chemically resistant liner (Teflon/PTFE preferred).

  • Decontamination of Glassware:

    • Rinse glassware with a dilute acid (e.g., 5% HCl) to protonate the amine and make it water-soluble, followed by a triple water rinse. Collect the first acid rinse as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 102971, 2-Amino-1-phenyl-1,3-propanediol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. Retrieved from [Link]

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